7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
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Properties
IUPAC Name |
7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROGNQUPBOMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593466 | |
| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136549-13-8 | |
| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural framework is a key component in the development of targeted therapeutics, notably as antagonists for Neuropeptide Y (NPY) receptors and inhibitors of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 2 alpha (CSNK2A). This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of the key signaling pathways in which its derivatives are involved.
Physicochemical Properties
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN₃ | [1][2] |
| Molecular Weight | 181.62 g/mol | [1] |
| Monoisotopic Mass | 181.04068 Da | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Density | 1.37 g/cm³ | [1] |
| Solubility | No data available | [1] |
| pKa (Predicted) | 0.38 ± 0.30 | [1] |
| XlogP (Predicted) | 2.1 | [2] |
| Refractive Index | 1.657 | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Note: For the related compound 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine, an experimental melting point of 36 °C has been reported and may serve as a useful reference.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication of results and further discovery. The following sections outline the synthesis and determination of key physicochemical properties.
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, followed by chlorination.
Reaction Scheme:
Figure 1: Synthetic pathway for this compound.
Step 1: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine
-
To a solution of 3-amino-5-methylpyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.1 equivalents).
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Step 2: Synthesis of this compound
-
The intermediate, 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine (1 equivalent), is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in excess.
-
The reaction mixture is heated under reflux for a period of 2-4 hours.
-
After cooling, the excess POCl₃ is carefully removed under vacuum.
-
The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., saturated sodium bicarbonate solution).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by column chromatography on silica gel or recrystallization to afford the pure this compound.
Determination of Physicochemical Properties
The following are general protocols for determining key physicochemical properties, which can be adapted for the title compound.
Workflow for Physicochemical Property Determination:
Figure 2: Workflow for determining key physicochemical properties.
Density Measurement (Pycnometry)
-
A clean, dry pycnometer is weighed empty.
-
It is then filled with the solvent of choice (e.g., N,N-dimethylformamide) and weighed again to determine the weight of the solvent.
-
A known concentration of the synthesized compound is dissolved in the solvent.
-
The pycnometer is filled with this solution and weighed.
-
The density of the solution is calculated from the weight and volume.
Refractive Index Measurement (Abbe Refractometer)
-
The Abbe refractometer is calibrated using a standard of known refractive index.
-
A few drops of the sample solution (compound dissolved in a suitable solvent) are placed on the prism of the refractometer.
-
The refractive index is read directly from the instrument's scale after adjusting for a sharp borderline.
-
The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Conductance Measurement
-
A conductivity meter is calibrated using standard potassium chloride solutions of known conductivity.
-
A solution of the compound in a suitable solvent is prepared.
-
The conductivity cell is immersed in the solution, and the conductance is measured.
-
The measurement should be corrected for the conductance of the pure solvent.
Associated Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in various diseases.
PI3Kδ Signaling Pathway
The PI3Kδ pathway is crucial for the activation, proliferation, and survival of lymphocytes. Its dysregulation is linked to certain cancers and autoimmune diseases.[1][5]
Figure 3: Inhibition of the PI3Kδ signaling pathway.
CSNK2A Signaling Pathway
Casein Kinase 2 Alpha (CSNK2A) is a protein kinase involved in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis. Its overexpression is common in many cancers.[6][7]
Figure 4: Inhibition of the CSNK2A signaling pathway.
Neuropeptide Y (NPY) Receptor Signaling Pathway
NPY receptors are G-protein coupled receptors that mediate a variety of physiological processes, including appetite, anxiety, and blood pressure regulation. Antagonists of these receptors are of interest for treating related disorders.[8][9]
Figure 5: Antagonism of the Neuropeptide Y receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C8H8ClN3) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available spectroscopic information for the compound 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (C8H8ClN3). Due to the limited availability of direct experimental spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) in the public domain, this document presents predicted mass spectrometry data and outlines generalized experimental protocols for the spectroscopic analysis of this and structurally related heterocyclic compounds. Furthermore, a logical workflow for the synthesis and characterization of such a compound is visually represented. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazolo[1,5-a]pyrimidine derivatives in fields such as medicinal chemistry and materials science. The compound is noted for its role as a reactant in the preparation of NPY receptor antagonists.[1]
Compound Identification
| IUPAC Name | This compound |
| Molecular Formula | C8H8ClN3 |
| Molecular Weight | 181.62 g/mol |
| CAS Number | 136549-13-8 |
Spectroscopic Data (Predicted)
Mass Spectrometry (Predicted)
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be instrumental in its identification via mass spectrometric analysis.[2]
| Adduct | Predicted m/z |
| [M+H]+ | 182.04796 |
| [M+Na]+ | 204.02990 |
| [M-H]- | 180.03340 |
| [M+NH4]+ | 199.07450 |
| [M+K]+ | 220.00384 |
| [M]+ | 181.04013 |
| [M]- | 181.04123 |
Experimental Protocols (General)
The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS data for heterocyclic compounds like this compound. These protocols are based on standard laboratory practices.[3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[5][6][7]
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically used.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Acquire a proton (¹H) NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a carbon-13 (¹³C) NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
Sample Preparation (for solid samples):
-
KBr Pellet Method:
-
Thin Film Method:
-
Dissolve a small amount of the solid in a volatile solvent.
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10]
-
-
Mull Technique:
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12]
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is suitable for this type of compound.[4][13][14][15]
Sample Introduction:
-
Direct Insertion Probe: The solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to vaporize the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to entering the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][15]
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated into the mass analyzer, where they are separated based on their m/z ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of a target compound.
Conclusion
This technical guide has summarized the currently available, albeit limited, spectroscopic information for this compound. While direct experimental data remains elusive in the reviewed literature, the provided predicted mass spectrometry data and generalized experimental protocols offer a valuable starting point for researchers. The outlined workflow for synthesis and characterization provides a systematic approach for the structural elucidation of this and similar heterocyclic compounds. Further experimental work is necessary to fully characterize the spectroscopic properties of this compound and to expand its potential applications in drug discovery and development.
References
- 1. 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8 [chemicalbook.com]
- 2. PubChemLite - this compound (C8H8ClN3) [pubchemlite.lcsb.uni.lu]
- 3. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. britannica.com [britannica.com]
- 6. microbenotes.com [microbenotes.com]
- 7. ijirset.com [ijirset.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Sampling techniques for ir | DOCX [slideshare.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rroij.com [rroij.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Electron ionization - Wikipedia [en.wikipedia.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a key intermediate in the synthesis of various bioactive molecules, including neuropeptide Y (NPY) receptor antagonists and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a thorough understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2][3] This document outlines the crystallographic parameters, experimental protocols for structure determination, and the logical workflow of the analysis.
Crystallographic Data Summary
While a specific crystal structure determination for this compound is not publicly available, the following tables present crystallographic data from closely related analogs, 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine[4] and 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[5]. This data serves as a valuable reference, offering insights into the expected structural parameters of the title compound.
Table 1: Crystal Data and Structure Refinement for Related Pyrazolo[1,5-a]pyrimidine Analogs
| Parameter | 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine[4] | 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[5] |
| Chemical Formula | C₁₃H₁₀ClN₃ | C₈H₄Cl₂N₄ |
| Formula Weight | 243.69 | 227.05 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.5993 (2) | 4.9817 (4) |
| b (Å) | 12.6166 (4) | 18.4025 (15) |
| c (Å) | 13.8702 (5) | 10.1526 (9) |
| β (°) | 100.131 (2) | 95.924 (1) |
| Volume (ų) | 1136.84 (6) | 925.78 (13) |
| Z | 4 | 4 |
| Temperature (K) | 296 | 301 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Reflections Collected | 16957 | 5429 |
| Independent Reflections | 2925 | 2111 |
| R(int) | 0.024 | 0.017 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.103 | R₁ = 0.038, wR₂ = 0.104 |
Experimental Protocols
The determination of the crystal structure of a small molecule like this compound involves a series of well-defined experimental procedures.
Synthesis and Crystallization
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclocondensation of aminopyrazoles with appropriate precursors.[6] For the title compound, a potential synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazol-1-amine with a suitable three-carbon synthon, followed by chlorination. A common method for introducing the 7-chloro substituent is by treating the corresponding 7-hydroxypyrazolo[1,5-a]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5]
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate, ethanol, or dichloromethane/hexane).[5][7] The process requires a pure sample and gradual cooling or solvent diffusion to promote the formation of well-ordered crystals.[8][9]
X-ray Data Collection
A suitable single crystal with dimensions typically in the range of 0.1 to 0.5 mm is mounted on a goniometer of a single-crystal X-ray diffractometer.[8][9][10] The crystal is then cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
The diffractometer, equipped with a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations while an area detector records the diffraction pattern of spots (reflections).[10] The intensity and position of each reflection are measured.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The phase problem, a central challenge in crystallography, is then addressed. For small molecules, direct methods are typically successful in determining the initial phases of the structure factors.[9]
This initial structural model is then refined using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the observed and calculated structure factor amplitudes. The quality of the final refined structure is assessed by the R-factors (R₁ and wR₂), with lower values indicating a better fit of the model to the experimental data.
Logical Workflow for Crystal Structure Analysis
The overall process of crystal structure analysis can be visualized as a sequential workflow, from the initial synthesis of the compound to the final validation and deposition of the structural data.
Caption: Logical workflow for the crystal structure analysis of a small molecule.
Signaling Pathway and Drug Development Context
While this compound is an intermediate, its derivatives have been designed to target specific signaling pathways implicated in disease. For instance, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective inhibitors of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in inflammatory diseases and cancers.[3]
The following diagram illustrates a simplified representation of the PI3K signaling pathway and the role of a PI3Kδ inhibitor.
Caption: Inhibition of the PI3K signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
A detailed understanding of the crystal structure of this compound and its analogs is crucial for medicinal chemists to optimize the binding affinity and selectivity of these inhibitors for their target proteins, ultimately leading to the development of more effective and safer therapeutics.
References
- 1. 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8 [chemicalbook.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
Navigating the Physicochemical Landscape of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide to Solubility and Stability Studies
For Immediate Release
This technical guide provides an in-depth overview of the methodologies for assessing the solubility and stability of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals to establish robust experimental protocols and data analysis frameworks for this compound. While specific experimental data for this compound is not publicly available, this guide outlines the standard procedures for characterizing its physicochemical properties.
Introduction to this compound
This compound (CAS No: 136549-13-8) is a heterocyclic compound belonging to the pyrazolopyrimidine class.[1] Its molecular structure, featuring a fused pyrazole and pyrimidine ring system, makes it a versatile scaffold in medicinal chemistry.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention for their wide range of biological activities, including their role as protein kinase inhibitors.[3] The physicochemical properties of this intermediate, particularly its solubility and stability, are critical parameters that influence its handling, reactivity in subsequent synthetic steps, and the overall viability of any drug development program.
Molecular Structure and Basic Properties:
| Property | Value | Source |
| CAS Number | 136549-13-8 | [1] |
| Molecular Formula | C₈H₈ClN₃ | [1][5] |
| Molecular Weight | 181.62 g/mol | [1] |
| Appearance | Not Available | [1][6] |
| Melting Point | Not Available | [1][6] |
| Boiling Point | Not Available | [1][6] |
| Density | 1.37 g/cm³ (Predicted) | [1] |
Solubility Assessment Protocols
The solubility of an active pharmaceutical ingredient (API) or intermediate is a crucial factor affecting its bioavailability and formulation development. Both kinetic and thermodynamic solubility are important parameters to evaluate.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method provides an early indication of a compound's solubility behavior.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Aqueous Dilution: Add the DMSO solutions to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Measurement: Quantify the amount of precipitate formed using nephelometry, turbidimetry, or high-content imaging.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant precipitation is observed.
Illustrative Data Presentation:
| Compound Concentration (µM) | Turbidity (NTU) | Solubility Assessment |
| 200 | 58.3 | Insoluble |
| 100 | 35.1 | Insoluble |
| 50 | 12.5 | Sparingly Soluble |
| 25 | 2.1 | Soluble |
| 10 | 0.8 | Soluble |
| 1 | 0.5 | Soluble |
Workflow for Kinetic Solubility Assay:
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility, often determined by the shake-flask method, represents the true equilibrium solubility of a compound in a given solvent.[7]
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS pH 7.4, ethanol, acetone).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in units of µg/mL or mM.
Illustrative Data Presentation:
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | 5.2 |
| Ethanol | 25 | 150.8 |
| Acetone | 25 | 325.4 |
| Water | 37 | 1.5 |
| PBS (pH 7.4) | 37 | 8.9 |
Workflow for Thermodynamic Solubility Assay:
References
- 1. sciforum.net [sciforum.net]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. solvescientific.com.au [solvescientific.com.au]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Biological Screening of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of novel pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document details experimental protocols for key biological assays, presents quantitative data on their biological activities, and visualizes relevant signaling pathways and experimental workflows.
Introduction
Pyrazolo[1,5-a]pyrimidines are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[2][3] This guide focuses on the methodologies and data crucial for the effective biological screening of novel derivatives of this scaffold.
Data Presentation: Biological Activities
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various novel pyrazolo[1,5-a]pyrimidine derivatives as reported in the scientific literature.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (IC₅₀ Values)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5h | HCT-116 | 1.51 | [4] |
| 6c | MCF-7 | 7.68 | [4] |
| 5h | K562 | 22 | [4] |
| 5i | K562 | 24 | [4] |
| 1a | Various | 0.0248 | [4] |
| 1b | Various | 0.028 | [4] |
| 7b | HepG2 | 0.064 | [5] |
| 16c | HepG2 | 0.047 | [5] |
| 5 | HT1080 | 96.25 | [6] |
| 5 | Hela | 74.8 | [6] |
| 5 | Caco-2 | 76.92 | [6] |
| 5 | A549 | 148 | [6] |
| 7 | HT1080 | 80.12 | [6] |
| 7 | Hela | 65.43 | [6] |
| 7 | Caco-2 | 69.87 | [6] |
| 7 | A549 | 120.5 | [6] |
| 3f | MCF-7 | 223.9 | [7] |
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives (MIC Values)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4c | Escherichia coli | 1.95 | [8] |
| 4b | Escherichia coli | 1.95 | [8] |
| 4i | Enterobacter cloacae | 7.81 | [8] |
| 7b | Not Specified | 0.213 (IC₅₀) | [3] |
| 14a | Klebsiella pneumoniae | 125-250 | [9] |
| 14f | Staphylococcus aureus | 125-250 | [9] |
| 16d | Fusarium oxysporum | 7.81 | [9] |
| 3i | Bacillus subtilis | 312 (µM) | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and key biological screening assays for novel pyrazolo[1,5-a]pyrimidine derivatives.
General Synthesis of Pyrazolo[1,5-a]pyrimidines
A common and effective method for synthesizing the pyrazolo[1,5-a]pyrimidine core is through the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.
Materials:
-
Substituted 3-aminopyrazole
-
1,3-Dicarbonyl compound (e.g., acetylacetone) or its equivalent (e.g., β-enaminone)
-
Solvent (e.g., acetic acid, ethanol)
-
Catalyst (optional, e.g., acid or base)
Procedure:
-
Dissolve the 3-aminopyrazole derivative (1 equivalent) in the chosen solvent.
-
Add the 1,3-dicarbonyl compound or its equivalent (1-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., sodium ethoxide).
-
Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test pyrazolo[1,5-a]pyrimidine derivatives dissolved in DMSO
Procedure:
-
Culture the cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, and resuspend them in fresh complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Test pyrazolo[1,5-a]pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Kinase Inhibition Assay
This protocol outlines a general luminescence-based assay to determine the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a specific kinase. This type of assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant kinase (e.g., Pim-1, CDK2, TRKA)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Test pyrazolo[1,5-a]pyrimidine derivatives dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Add a small volume (e.g., 1-5 µL) of the diluted compounds or DMSO (for control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix in the assay buffer.
-
Add the kinase/substrate mix to the wells containing the compounds.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase) to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first stop the reaction and deplete unused ATP, and then convert the generated ADP back to ATP to be measured by a luciferase reaction.
-
Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key signaling proteins. This technical guide provides an in-depth exploration of the mechanism of action of this versatile class of compounds, with a focus on their role as protein kinase inhibitors in oncology and inflammatory diseases. We will delve into the specific signaling pathways modulated by these compounds, present quantitative data on their activity, and provide detailed experimental protocols for their characterization.
Core Mechanism: Protein Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives predominantly exert their biological effects by acting as competitive inhibitors at the ATP-binding site of various protein kinases.[1][2] These kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The planar, heterocyclic nature of the pyrazolo[1,5-a]pyrimidine core allows for favorable interactions within the hydrophobic ATP-binding pocket of kinases, while substitutions at various positions on the ring system enable specificity and enhanced potency against different targets.
This guide will focus on the mechanism of action of pyrazolo[1,5-a]pyrimidine compounds against three well-validated and therapeutically relevant kinase families: Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDK), and Phosphoinositide 3-Kinases (PI3K).
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a vital role in neuronal development and function.[3] Chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins with constitutive kinase activity, which act as oncogenic drivers in a wide range of solid tumors.[3][4] Pyrazolo[1,5-a]pyrimidine-based compounds are at the forefront of Trk inhibitor development, with several approved drugs and clinical candidates featuring this scaffold.[3][4]
Trk Signaling Pathway
Upon binding of their cognate neurotrophin ligands, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In cancers driven by NTRK fusions, this signaling is constitutively active. Pyrazolo[1,5-a]pyrimidine inhibitors block this aberrant signaling by preventing the initial autophosphorylation step.
Quantitative Data: Trk Inhibition
| Compound Class | Target | IC50 (nM) | Reference |
| Picolinamide-substituted pyrazolo[1,5-a]pyrimidines | TrkA | 1.7 | [4] |
| Pyrazolo[1,5-a]pyrimidine derivatives | TrkA (KM12 cells) | 0.1 - 0.2 | [4] |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Cyclin-dependent kinases are key regulators of the cell cycle. CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression. Overexpression or dysregulation of the CDK2/cyclin pathway is common in many cancers, making it an attractive target for therapeutic intervention. Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK2.[5]
CDK2-Mediated Cell Cycle Regulation
CDK2, when activated by cyclins, phosphorylates and inactivates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for DNA replication and cell cycle progression. Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine compounds prevents Rb phosphorylation, leading to cell cycle arrest at the G1/S checkpoint.
Quantitative Data: CDK2 Inhibition
| Compound Class | Target | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | Varies | [5] |
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
The phosphoinositide 3-kinase (PI3K) family of lipid kinases is central to a signaling network that governs cell growth, proliferation, survival, and motility. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, differentiation, and function of immune cells.[6] Consequently, selective inhibition of PI3Kδ is a promising therapeutic strategy for hematological malignancies and inflammatory diseases. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective PI3Kδ inhibitors.[6]
PI3K/AKT/mTOR Signaling Pathway
Upon activation by upstream signals, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This initiates a cascade that ultimately activates mTOR, a master regulator of cell growth and proliferation. Pyrazolo[1,5-a]pyrimidine inhibitors of PI3Kδ block the production of PIP3, thereby abrogating this entire signaling cascade.
Quantitative Data: PI3Kδ Inhibition
| Compound Class | Target | IC50 (nM) | Reference |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 | [6] |
| Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine | PI3Kδ | 18 - 1892 |
Experimental Protocols
Characterizing the mechanism of action of pyrazolo[1,5-a]pyrimidine compounds involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target kinase, a specific peptide substrate, and ATP in a suitable kinase buffer. Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in DMSO, followed by a further dilution in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the diluted compound or vehicle control (DMSO). Add the purified kinase and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Western Blotting for Phosphoprotein Analysis
Western blotting is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of target engagement and pathway inhibition within a cellular context.
Methodology:
-
Cell Treatment and Lysis: Culture cells and treat them with the pyrazolo[1,5-a]pyrimidine compound for a specified time. If necessary, stimulate the signaling pathway of interest. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a loading control protein (e.g., GAPDH or β-actin). Quantify the band intensities to determine the relative change in protein phosphorylation upon compound treatment.
Conclusion
Pyrazolo[1,5-a]pyrimidine compounds represent a highly versatile and clinically relevant scaffold for the development of targeted therapies. Their primary mechanism of action as ATP-competitive kinase inhibitors allows for the potent and selective modulation of key signaling pathways implicated in cancer and other diseases. A thorough understanding of their mechanism, facilitated by the experimental approaches detailed in this guide, is essential for the continued development and optimization of this important class of therapeutic agents.
References
Initial Bioactivity Assessment of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the initial bioactivity assessment of a key derivative, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. While direct and extensive bioactivity data for this specific compound is limited in publicly available research, its prominent role as a versatile intermediate in the synthesis of potent anticancer, antimicrobial, and enzyme-inhibiting agents underscores its significance. This document will summarize the known biological activities of compounds derived from this core structure, present quantitative data in structured tables, provide detailed experimental methodologies for the synthesis and evaluation of these derivatives, and visualize relevant biological pathways and experimental workflows.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine has garnered significant attention from medicinal chemists due to its diverse pharmacological potential. Derivatives of this scaffold have been reported to exhibit a broad spectrum of activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Several commercial drugs and clinical candidates are based on this core structure, highlighting its therapeutic relevance.
This compound: A Key Synthetic Intermediate
This compound is primarily utilized as a reactant in the preparation of a variety of amino-substituted pyrazolo[1,5-a]pyrimidines and related heterocyclic systems.[1] The presence of a reactive chlorine atom at the 7-position makes it an excellent electrophilic partner for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of compound libraries for biological screening.
Biological Activities of Derivatives
While direct bioactivity data for this compound is not extensively documented, a wealth of information exists on the biological activities of compounds synthesized from this precursor.
Anticancer Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
PIM-1 Kinase Inhibition: Novel pyrazolopyrimidine derivatives have shown inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers and is involved in cell survival and proliferation.[3]
-
c-Src Kinase Inhibition: A series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as c-Src kinase inhibitors.[4] c-Src is a non-receptor tyrosine kinase that plays a critical role in cancer development and progression.
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine core is also a promising scaffold for the development of new antimicrobial agents. Various derivatives have been synthesized and shown to be active against a range of bacteria and fungi. Some compounds have exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5][6]
Data Presentation
The following tables summarize the quantitative bioactivity data for representative pyrazolo[1,5-a]pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target | Assay | IC50 / GI50 (µM) | Cancer Cell Line(s) | Reference |
| BS-194 | CDK2 | Kinase Assay | 0.003 | - | [2] |
| CDK1 | Kinase Assay | 0.03 | - | [2] | |
| CDK9 | Kinase Assay | 0.09 | - | [2] | |
| - | Antiproliferative | 0.28 (Mean GI50) | 60 cancer cell lines | [2] | |
| Compound 5h | PIM-1 | Kinase Assay | 0.60 | - | [3] |
| - | Cytotoxicity | 1.51 | HCT-116 (Colon) | [3] | |
| Compound 6c | PIM-1 | Kinase Assay | 0.67 | - | [3] |
| - | Cytotoxicity | 7.68 | MCF-7 (Breast) | [3] | |
| Compound 7f | c-Src | Kinase Assay | - | - | [4] |
| Compound 7o | c-Src | Kinase Assay | - | - | [4] |
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Derivative 6 | S. aureus | 0.187 - 0.375 | [5] |
| E. faecalis | 0.187 - 0.375 | [5] | |
| P. aeruginosa | 0.187 - 0.375 | [5] | |
| Derivative 9a | E. faecalis | 0.25 - 0.50 | [5] |
| S. aureus | 0.25 - 0.50 | [5] | |
| S. pyogenes | 0.25 - 0.50 | [5] |
Experimental Protocols
General Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines
The synthesis of bioactive derivatives often starts from this compound via nucleophilic aromatic substitution.
General Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or isopropanol), the desired amine or other nucleophile (1-1.5 equivalents) is added.
-
A base (e.g., K2CO3, Et3N) may be added to facilitate the reaction.
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically 2-24 hours), monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 7-substituted-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many pyrazolo[1,5-a]pyrimidine derivatives is attributed to their ability to inhibit protein kinases involved in cell cycle regulation and signal transduction.
As illustrated above, pyrazolo[1,5-a]pyrimidine derivatives can inhibit CDKs, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the transcription factor E2F, thereby inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle. This leads to cell cycle arrest and a halt in proliferation.
Conclusion
While this compound itself is not extensively characterized for its biological activities, it serves as a crucial and versatile starting material for the synthesis of a wide range of bioactive molecules. The derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents, often through the inhibition of key enzymes like protein kinases. The ease of functionalization at the 7-position allows for the generation of diverse compound libraries, making this scaffold an attractive starting point for future drug discovery and development efforts. Further investigation into the direct bioactivity of the core compound and the continued exploration of its derivatives are warranted to fully realize the therapeutic potential of this chemical class.
References
- 1. 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8 [chemicalbook.com]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry.[1] This bicyclic structure, formed by the fusion of a pyrazole and a pyrimidine ring, serves as a versatile framework for the development of a wide array of biologically active compounds.[2] Its structural rigidity and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of physicochemical properties and biological targets.[2][3] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Notably, this core is a cornerstone in the design of potent protein kinase inhibitors, with several compounds entering clinical trials and a few receiving FDA approval for the treatment of various cancers.[4][5] This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine core, covering its synthesis, key biological activities with a focus on kinase inhibition, and detailed experimental protocols for its preparation and evaluation.
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic species.[2][3] Variations in the reaction partners and conditions allow for the synthesis of a diverse library of substituted pyrazolo[1,5-a]pyrimidines.
General Synthetic Workflow
A general and widely adopted synthetic strategy is the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent, such as a β-enaminone. This reaction typically proceeds under acidic or thermal conditions to afford the desired bicyclic product.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Key Synthetic Methodologies
Several efficient methods have been developed for the synthesis of the pyrazolo[1,5-a]pyrimidine core, including conventional heating, microwave-assisted synthesis, and multi-component reactions.
1. Cyclocondensation Reactions: This is the most prevalent method, involving the reaction of 5-aminopyrazoles with β-dicarbonyl compounds, β-ketoesters, or enaminones.[2][3] The reaction is often carried out in a solvent like acetic acid or ethanol under reflux.[6]
2. Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates the reaction time, often from hours to minutes, and can lead to improved yields and cleaner product formation.[2][7] This method is particularly effective for the one-pot synthesis of substituted pyrazolo[1,5-a]pyrimidines.[2]
3. Three-Component Reactions: These one-pot reactions involve the combination of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile) to directly form highly substituted pyrazolo[1,5-a]pyrimidines.[3]
Biological Activities and Therapeutic Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in a multitude of therapeutic agents, with its most prominent role being in the development of protein kinase inhibitors for cancer therapy.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Pyrazolo[1,5-a]pyrimidines have been extensively explored as ATP-competitive inhibitors of various protein kinases.[2][8]
Key Kinase Targets:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, have been approved by the FDA for the treatment of NTRK gene fusion-positive solid tumors.[4][5] These inhibitors have shown remarkable efficacy in patients with various cancer types harboring these genetic alterations.[5]
-
Cyclin-Dependent Kinases (CDKs): This class of kinases regulates the cell cycle, and their aberrant activity is common in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as potent inhibitors of CDKs, particularly CDK2, showing promise as anti-leukemia agents.[9]
-
Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent and selective inhibitors of Pim kinases, demonstrating potential as anticancer therapeutics.[10][11]
-
Other Kinases: The pyrazolo[1,5-a]pyrimidine core has also been utilized to develop inhibitors against a range of other kinases implicated in cancer, including EGFR, B-Raf, and MEK.[8]
Signaling Pathway Inhibition
By targeting specific kinases, pyrazolo[1,5-a]pyrimidine derivatives can modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Data Presentation
The following tables summarize the biological activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 5h | MOLT-4 (Leukemia) | Cytotoxicity | 0.93 | [9] |
| 5i | HL-60 (Leukemia) | Cytotoxicity | < 1.84 | [9] |
| 6h | MDA-MB-231 (Breast) | MTT Assay | 12.75 | [2] |
| 6q | MDA-MB-231 (Breast) | MTT Assay | 6.44 | [2] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Kinase Target | Assay Type | IC50 (nM) | Reference |
| 8a, 8f, 9a, 9b, 9f | Trk | Enzymatic | < 5 | [12] |
| 12 & 13 | TrkA | ELISA | 1 - 100 | [5] |
| 5h | CDK2 | Enzymatic | 22 | [9] |
| 5i | CDK2 | Enzymatic | 24 | [9] |
| 11b | Pim-1 | Enzymatic | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, based on established and reported procedures.
Synthesis Protocols
Protocol 1: Conventional Synthesis of 2-(Anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles [1]
-
Reaction Setup: A 25 mL solution of glacial acetic acid containing 10 mmol of the appropriate enaminone and 10 mmol of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained for 3 hours.
-
Work-up and Purification: After cooling to room temperature, the resulting solid product is collected by filtration, washed with ethanol, and dried. The crude product is then purified by crystallization from a dimethylformamide-water mixture to yield the final product.
Protocol 2: Microwave-Assisted Synthesis of 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines [4]
-
Reaction Setup: An equimolar mixture (0.5 mmol) of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine is placed in a microwave reaction vessel.
-
Reaction Execution: The reaction is carried out under solvent-free conditions using microwave irradiation at 180 °C for a specified time (typically minutes).
-
Work-up and Purification: The resulting product is purified by appropriate methods, such as column chromatography or recrystallization, to yield the desired 7-aryl-3-methylpyrazolo[1,5-a]pyrimidine.
Biological Assay Protocols
Protocol 3: MTT Cell Viability Assay [2][13]
Caption: A typical workflow for an MTT cell viability assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.
-
Formazan Crystal Formation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based) [6]
-
Reaction Components Preparation: Prepare solutions of the recombinant kinase, a suitable peptide substrate, ATP, and the test pyrazolo[1,5-a]pyrimidine compounds in a kinase assay buffer.
-
Assay Plate Preparation: Add the kinase, substrate, and varying concentrations of the inhibitor to the wells of a 384-well plate.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is determined from a dose-response curve.
Conclusion
The pyrazolo[1,5-a]pyrimidine core continues to be a highly valuable scaffold in the field of drug discovery and development. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives, particularly as potent kinase inhibitors, underscore its therapeutic potential. The information and protocols provided in this technical guide offer a solid foundation for researchers and scientists working to explore and expand the medicinal applications of this remarkable heterocyclic system. Future research will likely focus on the development of more selective and potent pyrazolo[1,5-a]pyrimidine-based inhibitors, as well as the exploration of novel therapeutic targets for this versatile core structure.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C [pubs.rsc.org]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS Number: 136549-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, identified by CAS number 136549-13-8, is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its structure features a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 7-position and methyl groups at the 2- and 5-positions. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, demonstrating its significance in medicinal chemistry and drug discovery.[1] Primarily, it is utilized as a reactant in the preparation of amino-substituted pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]-1,3,5-triazines, which have shown potential as Neuropeptide Y (NPY) receptor antagonists.[1][2] These antagonists are under investigation for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and obesity.[1]
Chemical Information and Properties
A comprehensive summary of the chemical identifiers and physicochemical properties of this compound is provided below. While some physical properties such as melting and boiling points are not consistently reported in the literature, predicted and available experimental data are presented.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 136549-13-8 |
| IUPAC Name | This compound |
| Synonyms | Pyrazolo[1,5-a]pyrimidine, 7-chloro-2,5-dimethyl- |
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| InChI | InChI=1S/C8H8ClN3/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3 |
| InChIKey | QGROGNQUPBOMJQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=N2)N(C)C2=C(Cl)C=C1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | Predicted |
| Melting Point | N/A | [1] |
| Boiling Point | N/A | [1] |
| Density | 1.37 g/cm³ | [1] |
| Refractive Index | 1.657 | [1] |
| pKa (Predicted) | 0.38 ± 0.30 | [1] |
| XlogP (Predicted) | 2.1 | [3] |
| Solubility | No data available | |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from 5-methyl-1H-pyrazol-3-amine. The general synthetic pathway is outlined below.
Step 1: Synthesis of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
This step involves the condensation reaction of 5-methyl-1H-pyrazol-3-amine with acetylacetone.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-1H-pyrazol-3-amine in glacial acetic acid.
-
Add an equimolar amount of acetylacetone to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the product often precipitates. The solid can be collected by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities.
-
The crude product can be further purified by recrystallization.
Step 2: Chlorination of 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine
The hydroxyl group at the 7-position is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4][5]
Experimental Protocol:
-
In a fume hood, carefully add 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. The reaction can be carried out neat or in the presence of a high-boiling inert solvent.[6]
-
Optionally, a tertiary amine base such as N,N-dimethylaniline or triethylamine can be added to scavenge the HCl produced.
-
Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice or into a cold saturated sodium bicarbonate solution. This step is highly exothermic and should be performed with caution.
-
The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate.[6]
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly NPY receptor antagonists. The chlorine atom at the 7-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functionalities.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthesis of receptor antagonists of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical importance. Derivatives of this core structure are known to exhibit a wide range of activities, including acting as kinase inhibitors, which are crucial in the development of targeted cancer therapies. The functionalization of the pyrazolo[1,5-a]pyrimidine ring system is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to optimize the pharmacological properties of lead compounds.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Its application to halogenated pyrazolo[1,5-a]pyrimidines, such as 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, allows for the introduction of a diverse array of aryl and heteroaryl substituents at the 7-position, leading to the synthesis of novel derivatives with potential therapeutic applications. Microwave-assisted Suzuki coupling has emerged as a particularly efficient method, offering significantly reduced reaction times and often improved yields compared to conventional heating.[1][2]
These application notes provide a detailed, representative protocol for the Suzuki coupling of this compound with various boronic acids, based on established procedures for analogous compounds.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of related halogenated pyrazolo[1,5-a]pyrimidines and other chloropyrimidines, providing a basis for the expected outcomes with this compound.
Table 1: Representative Catalyst and Base Screening for Suzuki Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine Analog [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Moderate |
| 2 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Good |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | High |
| 4 | XPhos Pd G2 (5) | - | Cs₂CO₃ | 1,4-Dioxane | 120 (MW) | Excellent |
Note: Yields are generalized based on literature for analogous substrates and may vary for this compound.
Table 2: Substrate Scope: Suzuki Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine Analog with Various Boronic Acids [3]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 7-Phenyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 7-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 92 |
| 3 | 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 88 |
| 4 | 3-Thienylboronic acid | 7-(3-Thienyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 75 |
| 5 | Pyridine-3-boronic acid | 7-(Pyridin-3-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | 68 |
Note: Yields are representative and based on optimized conditions for analogous substrates. Actual yields may vary.
Experimental Protocols
The following is a detailed, representative protocol for the microwave-assisted Suzuki coupling of this compound. This protocol is based on established methods for similar substrates and should be optimized for specific applications.[1][2][3]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired boronic acid (0.6 mmol, 1.2 equiv.), and the base (1.5 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%). If a ligand is required, it should be added at the appropriate stoichiometry.
-
Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes) with stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (20 mL).
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 7-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Visualizations
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel NPY Receptor Antagonists from 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of a series of Neuropeptide Y (NPY) receptor antagonists derived from the starting material 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. The protocols herein describe the nucleophilic aromatic substitution reaction to generate a library of 7-amino-substituted pyrazolo[1,5-a]pyrimidine derivatives. This document includes quantitative data on the biological activity of these compounds as NPY Y1 and Y5 receptor antagonists, presented in a structured tabular format for clear comparison. Furthermore, visual diagrams of the synthetic workflow and the NPY receptor signaling pathway are provided to facilitate a comprehensive understanding of the experimental and biological context.
Introduction
Neuropeptide Y (NPY) and its receptors, particularly the Y1 and Y5 subtypes, are implicated in a variety of physiological processes, including appetite regulation, anxiety, and epilepsy. Consequently, the development of potent and selective NPY receptor antagonists is a significant area of interest in drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising core structure for the generation of such antagonists. This application note focuses on the utilization of this compound as a key intermediate for the synthesis of a diverse range of 7-amino-substituted derivatives and the evaluation of their antagonist activity at NPY Y1 and Y5 receptors.
Data Presentation
The following table summarizes the in vitro binding affinities (Ki values) of synthesized 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives for the human NPY Y1 and Y5 receptors.
| Compound ID | R Group (Substituting Amine) | NPY Y1 Ki (nM) | NPY Y5 Ki (nM) |
| 1a | 4-Fluorobenzylamine | >10000 | 1500 |
| 1b | 3-Methoxybenzylamine | 8300 | 1200 |
| 1c | 4-(Trifluoromethyl)benzylamine | 5000 | 800 |
| 1d | 3,4-Dichlorobenzylamine | 1800 | 350 |
| 1e | (R)-(+)-α-Methylbenzylamine | 3000 | 600 |
| 1f | (S)-(-)-α-Methylbenzylamine | 2500 | 450 |
| 1g | 2-(4-Chlorophenyl)ethylamine | 1200 | 250 |
| 1h | 4-Phenylbutylamine | 800 | 150 |
| 1i | Cyclohexanemethylamine | 4500 | 900 |
| 1j | N-Methylbenzylamine | >10000 | 3000 |
Experimental Protocols
General Protocol for the Synthesis of 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives
This protocol outlines the general procedure for the nucleophilic aromatic substitution reaction between this compound and various primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 4-Fluorobenzylamine, 3,4-Dichlorobenzylamine, etc.)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.2 eq.) and DIPEA (1.5 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Mandatory Visualization
Synthetic Workflow
The following diagram illustrates the general synthetic scheme for the preparation of 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives.
Caption: General synthetic route to NPY receptor antagonists.
NPY Receptor Signaling Pathway
This diagram depicts the primary signaling cascade initiated by the activation of NPY receptors, which are G-protein coupled receptors (GPCRs).
Application Notes and Protocols for Derivatizing 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Their efficacy often stems from their ability to act as kinase inhibitors, making them attractive scaffolds for targeted cancer therapy.[3] The derivatization of the pyrazolo[1,5-a]pyrimidine core is crucial for developing new therapeutic agents with enhanced potency and selectivity.[3][4] This document provides detailed protocols for the derivatization of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a key intermediate for creating diverse compound libraries. The primary method of derivatization is nucleophilic substitution at the C7 position, leveraging the reactivity of the chlorine atom.[5]
Key Applications of Pyrazolo[1,5-a]pyrimidine Derivatives
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated for their potential in treating various diseases. Notably, they have been identified as potent inhibitors of several protein kinases involved in cell growth and proliferation.
-
Pim-1 Kinase Inhibition: Several pyrazolo[1,5-a]pyrimidine compounds exhibit nanomolar inhibitory activity against Pim-1 kinase, a target in cancer therapy.[4]
-
PI3Kδ Inhibition: Derivatives of this scaffold have been developed as selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ), which is a promising strategy for treating inflammatory and autoimmune diseases.[6]
-
Broad Biological Activity: The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold with reported anti-inflammatory, antitumor, antiviral, and antimicrobial activities, among others.[1][7]
Experimental Protocols
The following protocols detail the derivatization of this compound via nucleophilic aromatic substitution.
General Protocol for Nucleophilic Substitution with Amines
This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines to yield 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives.
Materials:
-
This compound
-
Desired amine (e.g., morpholine, piperidine, aniline derivatives)
-
Solvent (e.g., isopropanol, N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Triethylamine (TEA))
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Stirring apparatus
-
Heating apparatus (e.g., microwave reactor or oil bath)
-
Standard work-up and purification equipment (silica gel for column chromatography)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent).
-
Add the desired amine (1.1-2.0 equivalents).
-
Add the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Add the base (1.5-3.0 equivalents).
-
Seal the vessel and heat the reaction mixture with stirring. Reaction conditions can be optimized, but typical conditions include heating at 130°C under microwave irradiation for several hours or refluxing for an extended period.[4]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Examples of Derivatization Reactions
The following table summarizes various derivatization reactions of chloro-substituted pyrazolo[1,5-a]pyrimidines with different nucleophiles.
| Starting Material | Nucleophile/Reagent | Product | Yield (%) | Reference |
| 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃ | 4-(5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | [5] |
| 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | Various amines, DIPEA, iPrOH | 7-Amino-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine derivatives | 80 | [4] |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine derivative | Morpholine | 7-Morpholino-5-chloropyrazolo[1,5-a]pyrimidine derivative | 92 | [5] |
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Phosphorus oxychloride | Synthesis of the starting material | - | [8] |
| 7-Aryl-azolo[1,5-a]pyrimidine-6-carbonitriles | n-Butylamine | ANRORC-type reaction products | - | [9] |
Visualizations
Experimental Workflow for Derivatization
Caption: Workflow for the derivatization of this compound.
Pim-1 Kinase Signaling Pathway Inhibition
Caption: Inhibition of the Pim-1 kinase signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
The derivatization of this compound provides a versatile platform for the synthesis of novel compounds with significant therapeutic potential. The protocols outlined, along with the supporting data and visualizations, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The continued exploration of this scaffold is likely to yield new and improved kinase inhibitors and other valuable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting various physiological processes. The chlorine atom at the 7-position of this specific intermediate provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the generation of compound libraries for drug discovery programs.
Derivatives of this scaffold have shown significant potential in the development of therapeutics for oncology, inflammation, and neurological disorders. Notably, they have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Key Applications in Drug Discovery
The this compound intermediate is primarily utilized in the synthesis of:
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. By modifying the substituents at the 7-position, researchers can achieve potent and selective inhibition of various kinases, including:
-
Phosphoinositide 3-kinases (PI3Ks)
-
Cyclin-dependent kinases (CDKs)
-
Tropomyosin receptor kinases (Trks)
-
Pim kinases
-
c-Src kinase
-
-
Neuropeptide Y (NPY) Receptor Antagonists: The pyrazolo[1,5-a]pyrimidine framework is also used to develop antagonists for NPY receptors, which are implicated in a range of physiological functions, including appetite, anxiety, and depression.[1][2]
-
Other Biologically Active Molecules: The versatility of this intermediate allows for its use in the synthesis of compounds with a broad spectrum of activities, including anti-inflammatory, antimicrobial, and antiviral properties.
Data Presentation: Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro potency of various kinase inhibitors synthesized from pyrazolo[1,5-a]pyrimidine scaffolds, demonstrating the therapeutic potential of this compound class.
Table 1: Inhibition of PI3K Isoforms by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Reference |
| CPL302253 (54) | PI3Kδ | 2.8 | [3] |
| Compound 7 | PI3Kδ | 470 | [4] |
| Compound 13 | PI3Kδ | 772 | [4] |
| CPL302415 (6) | PI3Kδ | 18 | [5] |
| GDC-0941 | PI3Kδ | 33 | [5] |
Table 2: Inhibition of CDK2 and TRKA by Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 6s | CDK2 | 0.23 | [2] |
| TRKA | 0.45 | [2] | |
| 6t | CDK2 | 0.09 | [2] |
| TRKA | 0.45 | [2] | |
| Ribociclib | CDK2 | 0.07 | [2] |
| Larotrectinib | TRKA | 0.07 | [2] |
Table 3: Anti-inflammatory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4c | COX-1 | 9.835 ± 0.50 | 2.14 | [6] |
| COX-2 | 4.597 ± 0.20 | [6] | ||
| 5b | COX-1 | 4.909 ± 0.25 | 1.49 | [6] |
| COX-2 | 3.289 ± 0.14 | [6] | ||
| Meloxicam | COX-1 | 1.879 ± 0.1 | 0.35 | [6] |
| COX-2 | 5.409 ± 0.23 | [6] | ||
| Celecoxib | COX-1 | 5.439 ± 0.28 | 2.51 | [6] |
| COX-2 | 2.164 ± 0.09 | [6] |
Signaling Pathways
Derivatives of this compound can modulate key signaling pathways implicated in cancer and other diseases. Below are representations of the PI3K/AKT and CDK2/Cyclin E pathways, which are common targets.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: CDK2/Cyclin E Cell Cycle Pathway Inhibition.
Experimental Protocols
The following protocols are representative examples of how this compound can be used as an intermediate. These are generalized procedures and may require optimization for specific substrates and desired products.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol describes the reaction of this compound with a primary or secondary amine to introduce a substituted amino group at the 7-position.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Dioxane, or NMP)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equivalent), the desired amine (1.1 - 2.0 equivalents), and the base (1.5 - 3.0 equivalents).
-
Add the anhydrous solvent to the flask.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.
Caption: Experimental Workflow for Amination.
Protocol 2: Suzuki Coupling for C-C Bond Formation
This protocol outlines a method for creating a carbon-carbon bond at the 7-position of the pyrazolo[1,5-a]pyrimidine core using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DME)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and developing chamber
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for workup and purification
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.1 - 1.5 equivalents), the palladium catalyst (2-10 mol%), and the base (2.0 - 3.0 equivalents).
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed as monitored by TLC (typically 4-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Conclusion
This compound is a high-value intermediate for the synthesis of diverse and potent biologically active molecules. Its utility in constructing libraries of kinase inhibitors and other potential therapeutic agents makes it a cornerstone for many drug discovery and development programs. The provided protocols and data serve as a foundation for researchers to explore the rich medicinal chemistry of the pyrazolo[1,5-a]pyrimidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Kinase Inhibitors Using a Pyrazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant promise in targeted cancer therapy.[1][2][3] Its unique structure allows for ATP-competitive and allosteric inhibition of a wide range of protein kinases, which are key regulators of cellular signaling and are often dysregulated in cancer.[1][2] This document provides a detailed overview of the development of kinase inhibitors based on this versatile scaffold, including summaries of their biological activities, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Overview of Kinase Targets and Inhibitor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop inhibitors for a variety of kinase targets implicated in oncology. These include Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Pim-1, Casein Kinase 2 (CK2), and Phosphoinositide 3-kinase δ (PI3Kδ).[1][2][4] The versatility of this scaffold allows for fine-tuning of potency and selectivity through structural modifications at various positions.[3]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases (TrkA, TrkB, and TrkC) are critical targets in solid tumors with NTRK gene fusions.[4][5] Several approved drugs, including Larotrectinib and Repotrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[4][5]
Table 1: Activity of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) |
| 8 | TrkA | 1.7 | - | - |
| 9 | TrkA | 1.7 | - | - |
| 22 | TrkA | 3 | KM12 | 1 |
| TrkB | 14 | |||
| TrkC | 1 | |||
| 23 | TrkA | - | KM12 | 0.1 |
| 24 | TrkA | - | KM12 | 0.2 |
| 28 | TrkA | 0.17 | - | - |
| TrkB | 0.07 | |||
| TrkC | 0.07 | |||
| 37 (LPM4870108) | TrkA | 2.4 ± 0.3 | Ba/F3 TTRK | 0.6 ± 0.1 |
| TrkA (G595R mutant) | 3.5 ± 0.5 | Ba/F3 TrkAG595R | 7.7 ± 0.5 | |
| TrkC | 0.2 ± 0.1 | Ba/F3 TrkCG623R | 2.7 ± 0.2 | |
| ROS1 | 1.0 ± 0.3 | Ba/F3 SLC34A2-Ros1 | 2.3 ± 0.3 |
Data sourced from multiple studies.[4][6]
Dual CDK2 and TRKA Inhibitors
The simultaneous inhibition of CDK2 and TRKA presents a promising strategy to enhance anticancer efficacy and overcome drug resistance.[7]
Table 2: Activity of Dual Pyrazolo[1,5-a]pyrimidine-based CDK2/TrkA Inhibitors
| Compound | CDK2 IC50 (µM) | TrkA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (Ref.) | 0.07 | - |
| Larotrectinib (Ref.) | - | 0.07 |
Data from a study on dual CDK2/TRKA inhibitors.[7]
Casein Kinase 2 (CK2) Inhibitors
CK2 is a serine/threonine kinase that regulates cell growth, proliferation, and apoptosis.[8]
Table 3: Activity of Pyrazolo[1,5-a]pyrimidine-based CK2 Inhibitors
| Compound | CK2 Ki (nM) | Cellular pAKTS129 IC50 (µM) |
| 7l | 3 | 0.08 |
Data from a study on CK2 inhibitors.[8]
Experimental Protocols
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its synthetic equivalent.[3]
Protocol 1: Two-Step Synthesis via β-enaminone Intermediate [3]
Step 1: Synthesis of β-enaminones
-
React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Conduct the reaction under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
The corresponding β-enaminone is typically yielded in high purity (83–97%).
Step 2: Cyclocondensation
-
React the synthesized β-enaminone with 3-methyl-1H-pyrazol-5-amine.
-
This reaction yields the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines [2][3]
-
Prepare a mixture of an aminopyrazole, an enaminone (or chalcone), and a sodium halide.
-
Subject the mixture to a one-pot cyclization and oxidative halogenation reaction.
-
Carry out the reaction in the presence of an oxidizing agent such as potassium persulfate (K₂S₂O₈).
In Vitro Kinase Inhibition Assay (Example: TrkA)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human TrkA kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
-
Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the TrkA enzyme and the biotinylated peptide substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation Assay (Example: KM12 Cell Line)
This protocol is used to assess the anti-proliferative effect of the synthesized inhibitors on cancer cell lines.
-
Cell Culture:
-
Culture KM12 cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Procedure:
-
Seed the KM12 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.1 nM to 10 µM) for 72 hours.
-
After the incubation period, add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of growth inhibition against the compound concentration.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: Trk signaling pathway and its inhibition by a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Caption: Role of CDK2 in cell cycle progression and its inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidine compounds.
Caption: Workflow for the screening and optimization of kinase inhibitors.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery
Application Notes
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors for therapeutic use.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby effectively target the ATP-binding sites of various protein kinases.[3][4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for drug development.
The primary utility of this compound lies in the reactivity of its chlorine atom at the 7-position. This chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of substituents, most commonly amines.[7][8] This reaction is a cornerstone for building libraries of compounds with diverse pharmacological profiles. By strategically modifying the substituent at the C7-position, as well as other positions on the pyrazolo[1,5-a]pyrimidine core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting molecules.
Derivatives of this scaffold have shown potent inhibitory activity against several important kinase families, including:
-
Pim Kinases: These serine/threonine kinases are proto-oncogenes involved in cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed as potential anticancer agents.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Derivatives have demonstrated potent inhibition of CDK1, CDK2, CDK5, and CDK9.[3][9][10]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is critical for cell growth, proliferation, and survival. Selective inhibitors of the PI3Kδ isoform, derived from pyrazolo[1,5-a]pyrimidines, are being explored for inflammatory and autoimmune diseases.[1][11][12][13][14]
-
c-Src Kinase: This non-receptor tyrosine kinase is implicated in cancer progression and metastasis. Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized as c-Src inhibitors.
Beyond kinase inhibition, this scaffold has been utilized to develop Neuropeptide Y (NPY) receptor antagonists, with potential applications in treating neurological and psychiatric disorders such as anxiety, depression, and obesity.[1][2]
Quantitative Data of Bioactive Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives synthesized from chloro-substituted precursors.
Table 1: Pim-1 Kinase Inhibitory Activity
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 9 | Varied amine substituents at C7 | 18 | 270 | [15] |
| 9a | Varied amine substituents at C7 | 27 | 180 | [15] |
| 11a | Varied amine substituents at C7 | 24 | 120 | [15] |
| 11b | Varied amine substituents at C7 | 21 | 36 | [15] |
Table 2: CDK Inhibitory Activity
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| 5h | 7-(4-Bromophenyl)-3-(3-chlorophenylazo)-2-amino | 28 | 22 | 45 | 60 | [9] |
| 5i | 7-(4-Bromophenyl)-3-(2-chlorophenylazo)-2-amino | 35 | 24 | 50 | 80 | [9] |
| BS-194 (4k) | Varied substituents | 30 | 3 | 30 | 90 | [10] |
Table 3: PI3Kδ Inhibitory Activity
| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | PI3Kδ IC50 (nM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity | Reference |
| CPL302415 (6) | Benzimidazole derivatives | 18 | 79 | 1415 | 939 | [1][12] |
| CPL302253 (54) | Indole derivatives | 2.8 | >3571 | >3571 | >3571 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of an Amine at the C7-Position
This protocol describes a typical amination reaction at the C7 position of a 7-chloro-pyrazolo[1,5-a]pyrimidine core, a key step in the synthesis of many bioactive derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (1.1-1.5 equiv.)
-
Base (e.g., K2CO3, Et3N) (1.5-2.0 equiv.)
-
Anhydrous solvent (e.g., Acetone, DMF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the chosen anhydrous solvent, the amine nucleophile (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-120 °C) for the required time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is acetone or another volatile organic, remove it under reduced pressure using a rotary evaporator.
-
If the solvent is DMF, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivative.
Visualizations
Caption: General experimental workflow for the synthesis of bioactive derivatives.
Caption: Mechanism of action for pyrazolo[1,5-a]pyrimidine kinase inhibitors.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, and Development of pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I-Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution on 7-Chloropyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including as protein kinase inhibitors for cancer therapy.[1] Functionalization of this scaffold is crucial for modulating biological activity and optimizing pharmacokinetic properties. The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine ring is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile and efficient handle for introducing diverse structural motifs.[2][3]
This high reactivity is due to the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This allows for the selective displacement of the chloride ion by a wide array of nucleophiles, including amines, alcohols, and thiols, often under mild conditions. These application notes provide detailed protocols and reaction data for performing nucleophilic substitution reactions on 7-chloropyrazolo[1,5-a]pyrimidines.
General Reaction Scheme & Mechanism
The fundamental transformation involves the displacement of the C7-chloro group by a nucleophile (Nu). The reaction proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism for SNAr at the C7 position.
Synthesis of the Starting Material: 7-Chloropyrazolo[1,5-a]pyrimidine
The necessary 7-chloro-substituted starting material is typically synthesized from its corresponding 7-hydroxy analog via chlorination with reagents like phosphorus oxychloride (POCl₃).[4][5]
Caption: Workflow for the synthesis of 7-chloropyrazolo[1,5-a]pyrimidine.
Protocols for Nucleophilic Substitution
Reactions with N-Nucleophiles (Amines)
The substitution with primary and secondary amines is one of the most common modifications. Reaction conditions can be tuned based on the nucleophilicity and steric hindrance of the amine.
Data Summary: Amination Reactions
| Entry | Nucleophile | Base | Solvent | Temperature & Time | Yield (%) | Reference |
| 1 | Morpholine | K₂CO₃ | N/A | Room Temp. | 94% | [2][3] |
| 2 | trans-4-Aminocyclohexanol | DIPEA | iPrOH | 130 °C (Microwave), 16h | 80% | [5] |
| 3 | Aniline (electron-donating group) | Et₃N | N/A | N/A | High | [6] |
| 4 | Aniline (electron-withdrawing group) | Strong Base (e.g., NaH) | N/A | N/A | Moderate-High | [6] |
Detailed Experimental Protocol 1: Synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine [2][3]
This protocol details a selective substitution at the C7 position on a 5,7-dichloro-substituted pyrazolopyrimidine.
-
Reagents & Setup:
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add morpholine (1.1 eq) dropwise to the stirring mixture at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, using an appropriate eluent system like hexane/ethyl acetate) to yield the pure 7-morpholino product. The reported yield for this selective reaction is 94%.[2][3]
-
Reactions with O-Nucleophiles (Alcohols)
The reaction with alcohols requires the in situ generation of a more potent alkoxide nucleophile using a base.
Data Summary: O-Alkylation Reactions
| Entry | Nucleophile | Base | Solvent | Temperature & Time | Yield (%) | Reference |
| 1 | Generic R-OH | NaH | THF/DMF | 0 °C to RT | Moderate-High | General Protocol |
| 2 | Methanol | NaOMe | Methanol | Reflux | Good | General Protocol |
Detailed Experimental Protocol 2: General Procedure for Synthesis of 7-Alkoxypyrazolo[1,5-a]pyrimidines
-
Reagents & Setup:
-
To a solution of the desired alcohol (R-OH, 1.2 eq) in a dry aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
-
Reaction:
-
Add a solution of the 7-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 eq) in the same dry solvent to the alkoxide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS), typically for 2-12 hours. Gentle heating may be required for less reactive alcohols.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-alkoxy derivative.
-
General Experimental Workflow Visualization
The following diagram outlines a typical workflow for performing and analyzing these nucleophilic substitution reactions in a research setting.
Caption: A standard workflow for nucleophilic substitution experiments.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the efficient synthesis of pyrazolo[1,5-a]pyrimidine analogs utilizing microwave-assisted organic synthesis (MAOS). The methodologies outlined herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction selectivity.
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis leverages the ability of polar molecules and ions to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This direct energy transfer, known as dielectric heating, avoids the thermal conductivity limitations of conventional heating, often resulting in cleaner reactions with fewer side products. For the synthesis of heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines, a privileged core in medicinal chemistry, MAOS has proven to be a highly effective and reproducible technology.
General Experimental Workflow
The general workflow for microwave-assisted synthesis is streamlined and efficient. Key steps include reagent preparation, reaction setup in a dedicated microwave vial, irradiation in a microwave reactor with precise temperature and time control, and subsequent product workup and purification.
Caption: General workflow for microwave-assisted organic synthesis.
Protocol 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This method is a classical and versatile approach to the pyrazolo[1,5-a]pyrimidine core. Microwave irradiation significantly accelerates the condensation and subsequent cyclization steps.
General Reaction Scheme
Application Notes: Scale-Up Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8 [chemicalbook.com]
- 4. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy is a two-step synthesis. The first step involves the cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate to form the intermediate, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product.
Q2: What are the critical parameters affecting the yield in the cyclocondensation step?
A2: The key parameters influencing the yield of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one are the choice of catalyst (acidic or basic), reaction temperature, and solvent. The reaction is often carried out in a protic solvent like ethanol or acetic acid. Maintaining the optimal pH is crucial to facilitate the condensation while minimizing side reactions.
Q3: What factors are crucial for optimizing the chlorination step?
A3: For the chlorination of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, the critical factors include the choice and excess of the chlorinating agent (e.g., POCl₃), reaction temperature, reaction time, and the presence or absence of a solvent or a base. Overheating can lead to degradation, while insufficient heating may result in an incomplete reaction.
Q4: Are there any common side products that can form during the synthesis?
A4: Yes, in the cyclocondensation step, regioisomers can be a potential issue depending on the starting materials, though the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate is generally regioselective. During the chlorination step, incomplete reaction can leave unreacted starting material. Additionally, harsh conditions can lead to the formation of unidentified, often dark-colored, degradation byproducts. In syntheses of similar chlorinated heterocycles, the formation of phosphorylated intermediates has been observed.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in the Cyclocondensation Step (Formation of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one)
| Potential Cause | Suggested Solution |
| Incorrect Catalyst or pH | The reaction of an aminopyrazole with a β-dicarbonyl compound is sensitive to the reaction medium. An acidic medium, such as acetic acid, is commonly used to catalyze the cyclization.[2] If using a base, ensure it is appropriate for the specific reactants. |
| Suboptimal Reaction Temperature | The reaction typically requires heating. Refluxing in a suitable solvent like ethanol or acetic acid is common.[2] Ensure the reaction is heated sufficiently to go to completion, but avoid excessive temperatures that could lead to degradation. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. |
| Impure Starting Materials | Ensure the 3-amino-5-methylpyrazole and ethyl acetoacetate are of high purity. Impurities can interfere with the reaction and lead to the formation of side products. |
Problem 2: Low Yield or No Reaction in the Chlorination Step
| Potential Cause | Suggested Solution |
| Insufficient Amount of POCl₃ | While some protocols for similar compounds aim for equimolar amounts of POCl₃, an excess is often required to drive the reaction to completion, especially when POCl₃ is also used as the solvent.[3][4] Start with a moderate excess (e.g., 3-5 equivalents) and optimize from there. |
| Low Reaction Temperature | This reaction typically requires heating to reflux.[5] Ensure the temperature is high enough for the reaction to proceed at a reasonable rate. For similar chlorinations, temperatures around 100-110 °C are common. |
| Presence of Water | POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and the starting material is anhydrous. The presence of moisture will consume the reagent and reduce the yield. |
| Formation of Stable Intermediates | In some cases, phosphorylated intermediates can form.[1] The addition of a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline can sometimes facilitate the conversion to the chloro-derivative.[6] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Contamination with Unreacted Starting Material | If the reaction is incomplete, the unreacted 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be difficult to separate. Optimize the reaction conditions to ensure full conversion. Column chromatography on silica gel is a common method for purification. |
| Presence of Dark, Tarry Byproducts | This often indicates product degradation due to excessive heat or prolonged reaction times. Reduce the reaction temperature or time. The crude product can sometimes be purified by recrystallization from a suitable solvent or by column chromatography. |
| Hydrolysis of the Product during Workup | The 7-chloro group is susceptible to hydrolysis, especially in the presence of base. During the workup, it is crucial to perform extractions and washes quickly and under neutral or slightly acidic conditions. Pouring the reaction mixture onto ice and then neutralizing is a common practice. |
| Residual POCl₃ | Excess POCl₃ must be carefully quenched and removed. This is typically done by slowly adding the reaction mixture to ice water. The product can then be extracted with an organic solvent. Ensure the quenching is done in a well-ventilated fume hood due to the evolution of HCl gas. |
Experimental Protocols
Step 1: Synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
This protocol is based on the general procedure for the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds.
Materials:
-
3-amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
This protocol is adapted from procedures for the chlorination of similar pyrazolopyrimidinones.[5]
Materials:
-
2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a drying tube, place 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (3-5 equivalents) in a fume hood. The POCl₃ can act as both the reagent and the solvent.
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of the Chlorination Step (Hypothetical Data for Illustration)
| Entry | Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
| 1 | 2 | 100 | 4 | None | 45 |
| 2 | 3 | 110 | 3 | None | 75 |
| 3 | 5 | 110 | 3 | None | 85 |
| 4 | 3 | 90 | 6 | None | 60 |
| 5 | 3 | 110 | 3 | N,N-Dimethylaniline | 82 |
| 6 | 5 | 120 | 2 | None | 70 (degradation observed) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Chlorination Yield
Caption: Troubleshooting flowchart for low yield in the chlorination step.
References
- 1. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of pyrazolo[1,5-a]pyrimidine intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of pyrazolo[1,5-a]pyrimidine intermediates?
A1: The most common impurities typically arise from unreacted starting materials, side reactions, and degradation products. Key impurities often include unreacted aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents. Side products can also form, such as regioisomers depending on the substitution pattern of the reactants. For instance, in the reaction between 3-amino-5-methyl-1H-pyrazole and ethyl acetoacetate to form 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-one, unreacted aminopyrazole and excess ethyl acetoacetate are common impurities.
Q2: How can I remove unreacted aminopyrazole starting material from my crude product?
A2: Unreacted aminopyrazoles can often be removed by washing the crude product with an acidic aqueous solution, such as 1M HCl. The basic aminopyrazole will be protonated to form a water-soluble salt, which can then be separated in the aqueous phase, leaving the less basic pyrazolo[1,5-a]pyrimidine product in the organic phase. This should be followed by a wash with a base like sodium bicarbonate to neutralize any remaining acid.
Q3: My pyrazolo[1,5-a]pyrimidine intermediate is poorly soluble in common chromatography solvents. What can I do?
A3: Poor solubility can be a significant challenge. Here are a few strategies:
-
Solvent Screening: First, conduct small-scale solubility tests with a broader range of solvents, including more polar options like methanol, acetonitrile, or solvent mixtures containing small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Column Chromatography with Modifiers: If using normal-phase silica gel chromatography, adding a small percentage of a more polar solvent like methanol or acetic acid to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane/acetic acid) can help improve the solubility and elution of your compound.
-
Reverse-Phase Chromatography: If the compound is more soluble in polar solvents, reverse-phase chromatography (e.g., using C18 silica) with a mobile phase like water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid (TFA), can be a very effective alternative.
Q4: I am struggling to separate regioisomers of my substituted pyrazolo[1,5-a]pyrimidine. What purification techniques are most effective?
A4: The separation of regioisomers, such as the 5- and 7-substituted isomers, is a common challenge and often requires high-resolution techniques.
-
Column Chromatography: Careful optimization of the eluent system is critical. A shallow solvent gradient using automated flash chromatography can provide the necessary resolution. It may be beneficial to try different stationary phases, such as alumina, or to use a reverse-phase column.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) on a preparative scale is often the most successful method for separating closely related isomers. Both normal-phase and reverse-phase HPLC can be effective, and the choice will depend on the specific properties of the isomers.
-
Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent system, fractional recrystallization can be an effective and scalable purification method. This may require extensive screening of various solvents and solvent mixtures.
Troubleshooting Guide
Issue 1: Low Recovery Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound is too polar and is irreversibly adsorbed onto the silica gel. | 1. Add a competitive polar modifier to the eluent, such as 0.5-1% triethylamine for basic compounds or 0.5-1% acetic/formic acid for acidic compounds. 2. Switch to a less acidic stationary phase like neutral alumina. 3. Consider using reverse-phase chromatography. |
| Compound is unstable on silica gel. | 1. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. 2. Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine, then re-packing the column. 3. Use an alternative purification method such as recrystallization. |
| Incomplete elution from the column. | 1. After your main product has eluted, flush the column with a much stronger solvent system (e.g., 10-20% methanol in dichloromethane) to check if any remaining compound elutes. 2. Ensure the chosen eluent system provides an Rf value between 0.2 and 0.4 for optimal separation and recovery. |
Issue 2: Product is Contaminated with a Persistent, UV-Active Impurity
| Potential Cause | Troubleshooting Steps |
| Co-eluting impurity with similar polarity. | 1. Change the solvent system to alter selectivity. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system. 2. Change the stationary phase. If using silica, try alumina, or switch from normal-phase to reverse-phase (C18). 3. Employ preparative HPLC, which offers much higher resolving power than flash chromatography. |
| Formation of a degradation product during purification. | 1. Analyze a sample of the crude material by LC-MS or TLC before and after purification to see if the impurity increases. 2. If the compound is base-sensitive, avoid using basic modifiers like triethylamine. If it is acid-sensitive, avoid acidic solvents and silica gel. Use neutral alumina or a buffered mobile phase. |
| Impurity is a regioisomer. | 1. This often requires high-resolution techniques. See FAQ Q4 for detailed strategies on separating isomers. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of a moderately polar pyrazolo[1,5-a]pyrimidine intermediate.
-
Adsorbent Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading:
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully apply this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with the starting solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the eluent (gradient elution) based on the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor their composition using TLC or LC-MS.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude product. Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent in portions. Heat the mixture to boiling (using a water bath or heating mantle) while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data and Visualization
Table 1: Comparison of Purification Techniques for a Model Pyrazolo[1,5-a]pyrimidine
| Purification Method | Stationary/Mobile Phase or Solvent | Purity (Before) | Purity (After) | Yield | Notes |
| Flash Chromatography | Silica Gel, Hexane/Ethyl Acetate (Gradient: 10% to 50% EtOAc) | 75% | >98% | 85% | Effective for removing baseline impurities and starting materials. |
| Recrystallization | Ethanol/Water (3:1) | 75% | >99% | 70% | Higher purity but lower yield due to product loss in the mother liquor. |
| Preparative HPLC | C18 Silica, Acetonitrile/Water (Gradient: 20% to 80% ACN) | 90% (isomer mix) | >99.5% (each isomer) | 90% (combined) | Ideal for separating closely related isomers with high recovery. |
Diagrams
Caption: General workflow for the purification of pyrazolo[1,5-a]pyrimidine intermediates.
Caption: Troubleshooting flowchart for common purification issues.
common side reactions in pyrazolo[1,5-a]pyrimidine synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole (or 5-aminopyrazole) and a 1,3-dicarbonyl compound or its equivalent.[1][2][3] This reaction allows for a wide range of structural modifications at various positions of the fused heterocyclic system.[1][2]
Q2: What are the most common side reactions encountered during pyrazolo[1,5-a]pyrimidine synthesis?
A2: The most frequently encountered side reaction is the formation of regioisomers.[4] Depending on the substitution pattern of the starting materials and the reaction conditions, a mixture of pyrazolo[1,5-a]pyrimidin-7-one and pyrazolo[1,5-a]pyrimidin-5-one isomers can be formed. Other potential, though less commonly detailed, side reactions include dimerization of the starting aminopyrazole and unwanted aromatic substitutions.[1][2]
Q3: How can I minimize the formation of side products?
A3: Minimizing side product formation can be achieved by carefully selecting reagents and optimizing reaction conditions. Key strategies include:
-
Choice of 1,3-bielectrophile: Using β-enaminones instead of β-dicarbonyl compounds can significantly improve regioselectivity.[5]
-
Reaction Conditions: The choice of acidic or basic catalysis can direct the reaction towards the desired isomer. Acetic acid is a commonly used solvent that can also act as a catalyst.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to reduce reaction times, improve yields, and enhance regioselectivity, often minimizing the need for extensive purification.[3][5]
-
Blocking Groups: In multicomponent reactions, it is desirable to block any positions on the starting materials that could lead to side reactions.[1][2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: The condensation reaction between the aminopyrazole and the 1,3-dicarbonyl compound results in a low yield or no desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of both the aminopyrazole and the 1,3-dicarbonyl compound through appropriate purification techniques such as recrystallization or column chromatography. Impurities can significantly interfere with the reaction. |
| Low Reactivity of Starting Materials | Some 1,3-dicarbonyl compounds may require more forcing conditions. Consider increasing the reaction temperature by using a higher-boiling point solvent. |
| Suboptimal Reaction Conditions | - Solvent: Acetic acid is a common and effective solvent. If yields are still low, consider a higher-boiling point solvent to drive the reaction to completion. - Catalyst: The reaction can be catalyzed by either acid (e.g., acetic acid, H₂SO₄) or base. Optimize the catalyst and its concentration. For base-catalyzed reactions, a non-nucleophilic base is preferred. - Temperature and Time: These reactions often require elevated temperatures (reflux). Incrementally increase the reaction time and temperature while monitoring the progress by Thin Layer Chromatography (TLC). |
| Inefficient Heating Method | Microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.[3][5] |
Issue 2: Poor Regioselectivity and Formation of Isomeric Byproducts
Symptom: The reaction produces a mixture of pyrazolo[1,5-a]pyrimidine isomers, leading to difficult purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Nature of the 1,3-Dicarbonyl Compound | Symmetrical 1,3-dicarbonyls will yield a single product, while unsymmetrical ones can lead to isomeric mixtures. The electronic and steric properties of the substituents on the dicarbonyl compound influence the regioselectivity. |
| Reaction Pathway Control | The initial nucleophilic attack of the aminopyrazole on the 1,3-dicarbonyl compound determines the final product. To favor the formation of the thermodynamically more stable isomer, consider adjusting the reaction temperature and time. |
| Choice of Reagents | The use of β-enaminones as the 1,3-bielectrophilic partner can significantly enhance regioselectivity. The reaction often proceeds via an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[5] |
| Catalyst and Solvent Effects | The choice of an acidic or basic catalyst can influence the regioselectivity. For example, acidic conditions might favor one isomer over the other. Experiment with different solvent and catalyst combinations. |
| Microwave-Assisted Synthesis | Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often resulting in high-purity products with minimal need for chromatographic purification.[3][5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidines using β-Enaminones (Microwave-Assisted)
This protocol is adapted from a method known to provide high yields and regioselectivity.[5]
Materials:
-
Appropriate methyl ketone
-
N,N-dimethylformamide-dimethylacetal (DMF-DMA)
-
3-methyl-1H-pyrazol-5-amine
-
Ethanol
Step A: Synthesis of β-Enaminone
-
In a microwave-safe vessel, mix the methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (1.5 mmol).
-
Irradiate the solvent-free mixture in a microwave reactor at 160 °C for 15 minutes.
-
After cooling, the resulting β-enaminone can often be used in the next step without further purification.
Step B: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine
-
In a microwave-safe vessel, combine the crude β-enaminone (1.0 mmol) from Step A and 3-methyl-1H-pyrazol-5-amine (1.0 mmol).
-
Irradiate the solvent-free mixture at 180 °C for 2-4 minutes.[5]
-
After cooling, collect the solid product and wash with a mixture of ethanol-water to afford the pure 7-aryl-2-methylpyrazolo[1,a]pyrimidine.
Expected Outcome: This method typically results in high yields (88-97%) of the desired 7-substituted isomer with excellent regioselectivity.[5]
Visualizing Reaction Pathways
To better understand the challenges in pyrazolo[1,5-a]pyrimidine synthesis, the following diagrams illustrate the desired reaction pathway and a common side reaction.
Caption: Desired reaction pathway to the pyrazolo[1,5-a]pyrimidin-7-one.
Caption: Competing side reaction pathway leading to the isomeric byproduct.
Summary of Reaction Conditions and Outcomes
The following table summarizes how different reaction parameters can influence the yield and regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis.
| Parameter | Condition | Effect on Yield | Effect on Regioselectivity | Reference |
| Catalyst | Acidic (e.g., AcOH, H₂SO₄) | Generally good | Can favor one isomer, but mixtures are common | [1][3] |
| Basic (e.g., non-nucleophilic base) | Variable | Can favor the alternative isomer | [1] | |
| Solvent | Acetic Acid | Often high, as it also acts as a catalyst | Good, but not always exclusive | [1] |
| High-boiling point solvents | Can improve yields for less reactive substrates | May not significantly improve regioselectivity | [1] | |
| Heating | Conventional Reflux | Variable | Often leads to isomeric mixtures | [1] |
| Microwave Irradiation | Generally high yields in shorter times | Significantly improved, often leading to a single isomer | [3][5] | |
| 1,3-Bielectrophile | β-Dicarbonyl Compound | Good | Prone to formation of isomeric mixtures | [1][3] |
| β-Enaminone | High | Excellent regioselectivity towards one isomer | [5] |
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 7-Chloro-pyrazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 7-chloro-pyrazolo[1,5-a]pyrimidines. The following information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 7-chloro-pyrazolo[1,5-a]pyrimidine resulting in low to no yield?
A1: Low yields in Suzuki couplings involving chloro-heterocycles like 7-chloro-pyrazolo[1,5-a]pyrimidine are a common issue. Several factors could be contributing:
-
Catalyst Inactivity: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[1] Your palladium catalyst may not be active enough. Consider switching to a more electron-rich and bulky ligand system, such as Buchwald ligands (e.g., XPhos), which can facilitate the activation of aryl chlorides.[2][3]
-
Catalyst Deactivation: Nitrogen-containing heterocycles can coordinate to the palladium center, inhibiting its catalytic activity.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The conditions must be suitable to activate the boronic acid/ester without degrading the starting materials or the catalyst.
-
Protodeboronation: Your boronic acid might be degrading, especially if the reaction conditions are too harsh or if water is present under certain conditions.[3]
Q2: I am observing significant amounts of a de-chlorinated starting material (pyrazolo[1,5-a]pyrimidine). How can I prevent this side reaction?
A2: The formation of the de-halogenated product is a known side reaction. To minimize this, you can:
-
Select the Right Catalyst/Ligand System: Certain catalyst systems are more prone to promoting hydrodehalogenation. A tandem catalyst system of XPhosPdG2/XPhos has been reported to be effective in avoiding debromination in similar pyrazolo[1,5-a]pyrimidine systems.[5][6]
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Control Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) to minimize oxidative degradation pathways that can lead to catalyst deactivation and side reactions.[7] Purging solvents with an inert gas before use is a good practice.[8]
Q3: What are the recommended starting conditions for a Suzuki coupling with a 7-chloro-pyrazolo[1,5-a]pyrimidine?
A3: Based on literature for similar heterocyclic systems, a good starting point would be:
-
Catalyst: A pre-catalyst like XPhosPdG2 (2-5 mol%) with an additional ligand like XPhos (2.5-5 mol%).[5][6] Alternatively, Pd(dppf)Cl2 is another option that has shown success in some cases.[9]
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents).[5][10]
-
Solvent: Anhydrous ethereal solvents like 1,4-dioxane or a mixture of THF/water.[5][8]
-
Temperature: Elevated temperatures are often required. Conventional heating at 100-110 °C or microwave irradiation can significantly improve reaction rates and yields.[5][11][12]
Q4: How does the electronic nature of the boronic acid affect the reaction?
A4: The electronic properties of the boronic acid play a significant role. Electron-rich arylboronic acids tend to react faster in the transmetalation step. Conversely, electron-deficient arylboronic acids may require more forcing conditions or a more robust catalyst system to achieve good conversion.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Catalyst is not active enough for C-Cl bond cleavage. 2. Reaction temperature is too low. 3. Base is not effective. 4. Catalyst has been deactivated. | 1. Switch to a catalyst system known for activating aryl chlorides, such as one with a Buchwald ligand (e.g., XPhos, SPhos).[3] 2. Increase the temperature. Microwave irradiation can be highly effective for this substrate class.[5][13] 3. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][8] 4. Ensure rigorous inert atmosphere conditions. Prepare the catalyst in situ if necessary. |
| Formation of Homocoupled Boronic Acid Product (Ar-Ar) | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation step. | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).[7] 2. Adjust the base and solvent system. Sometimes a small amount of water in solvents like dioxane or THF can facilitate the transmetalation step.[2] |
| Formation of De-chlorinated Byproduct | 1. Catalyst system promotes hydrodehalogenation. 2. Presence of a hydrogen source. | 1. Use catalyst systems less prone to this side reaction, like XPhosPdG2/XPhos.[5][6] 2. Ensure solvents are anhydrous if the protocol calls for it. |
| Difficult Purification / Multiple Unidentified Spots on TLC | 1. Reaction has not gone to completion. 2. Degradation of starting material or product. 3. Formation of phosphine oxide byproducts. | 1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Lower the reaction temperature and extend the reaction time. 3. Using a pre-catalyst can sometimes lead to cleaner reactions. Ligand-free conditions in ionic liquids have also been explored to simplify purification.[4] |
Optimized Reaction Conditions from Literature
The following tables summarize optimized conditions found in the literature for Suzuki-Miyaura coupling on the pyrazolo[1,5-a]pyrimidine core. While the examples primarily use bromo-derivatives, these conditions serve as an excellent starting point for optimizing the coupling of their chloro-analogs.
Table 1: Optimization of Suzuki Coupling on a 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one [5][12]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Method | Yield (%) |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | Conventional | 12 |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | Conventional | 17 |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 110 | Microwave (40 min) | 89 |
Table 2: General Conditions for Coupling with Nitrogen-Rich Heterocycles [10]
| Substrate Type | Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) |
| Chloroindazoles | P2¹ (2.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15 |
| Chloroindoles | P1² (1.0-1.5) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 |
| Bromo/Chloropyrazoles | P1² (increased loading) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 |
¹P2 is an XPhos-derived precatalyst. ²P1 is another XPhos-derived precatalyst.
Key Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrazolo[1,5-a]pyrimidine [5]
This protocol is adapted from the successful coupling of a 3-bromo analog and is a strong starting point for the 7-chloro derivative.
-
To a microwave vial, add the 7-chloro-pyrazolo[1,5-a]pyrimidine (1 equiv.), the desired arylboronic acid (1.5-2.5 equiv.), and K₂CO₃ (3 equiv.).
-
Add the palladium pre-catalyst XPhosPdG2 (2.5 mol%) and the ligand XPhos (5 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 110-150 °C for 40-60 minutes.[5][11]
-
After cooling, dilute the reaction mixture with a solvent like ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Mechanisms
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Impurities in the Production of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction during the synthesis of the precursor, 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. | - Ensure the reaction of 5-amino-3-methylpyrazole and acetylacetone goes to completion by monitoring with TLC. - Consider extending the reaction time or slightly increasing the temperature. |
| Incomplete chlorination of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol. | - Ensure fresh, high-quality phosphorus oxychloride (POCl₃) is used. - Increase the reaction temperature or time for the chlorination step, monitoring by TLC. - The use of a base like pyridine can facilitate the reaction.[1][2] | |
| Loss of product during workup. | - Ensure the pH is carefully controlled during the quenching of the reaction mixture. - Use an adequate amount of extraction solvent to ensure complete extraction of the product. | |
| Presence of a Major Impurity with the Same Mass Spectrum | Formation of the regioisomeric impurity, 5-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine. | - This impurity arises from the non-regioselective condensation of 5-amino-3-methylpyrazole with acetylacetone in the precursor synthesis. - Optimize the cyclization conditions to favor the formation of the desired 2,5-dimethyl isomer. This may involve adjusting the solvent and temperature. - Purification by column chromatography or recrystallization is necessary to separate the isomers.[3][4][5] |
| Product Contaminated with Starting Material (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol) | Incomplete chlorination. | - As with low yield, ensure the chlorination reaction goes to completion by optimizing reaction time, temperature, and the quality/quantity of POCl₃.[1][6] |
| Hydrolysis of the product during workup. | - During the workup, pour the reaction mixture onto ice and neutralize it promptly with a base (e.g., sodium bicarbonate solution) to minimize the presence of water and acid that can cause hydrolysis.[6] - Keep the workup temperature low. | |
| Formation of Dark-Colored Byproducts | Decomposition of starting materials or product at high temperatures. | - Lower the reaction temperature for both the cyclization and chlorination steps and monitor the reaction progress more frequently. |
| Use of impure starting materials. | - Ensure the purity of 5-amino-3-methylpyrazole and acetylacetone before use. | |
| Difficulty in Purifying the Final Product | Co-elution of the product and impurities during column chromatography. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Common solvent systems include ethyl acetate/hexane or dichloromethane/methanol.[7] - Consider using a different stationary phase, such as alumina. |
| Product and impurities have similar solubility, making recrystallization difficult. | - Experiment with different solvent systems for recrystallization. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) might be effective.[8] - If the product "oils out," try using a larger volume of solvent or a slower cooling rate.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most common and direct synthetic route involves a two-step process:
-
Synthesis of the precursor: Condensation of 5-amino-3-methylpyrazole with acetylacetone to form 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
-
Chlorination: Treatment of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.[1][9][10]
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The primary impurities to monitor are:
-
Regioisomeric impurity: 5-Chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine, which has the same molecular weight as the desired product.[3][4]
-
Unreacted starting material: 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
-
Hydrolysis product: If the final product is exposed to water, it can hydrolyze back to 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol.
Q3: How can I detect and quantify these impurities?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the desired product from its impurities. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can help in identifying and quantifying impurities if their signals are resolved from the product's signals.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weights of the product and any isolated impurities.
Q4: What are the best practices for minimizing impurity formation during the chlorination step?
A4: To minimize impurities during chlorination with POCl₃:
-
Use fresh, high-quality POCl₃.
-
Ensure your starting material (2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol) is dry.
-
The reaction can be run neat or in a high-boiling inert solvent.
-
The addition of a base like pyridine can facilitate the reaction and may improve the yield and purity.[1][16]
-
Control the reaction temperature and time carefully to avoid decomposition.
-
Perform the workup promptly and at a low temperature to prevent hydrolysis of the product.[6]
Q5: Can you provide a general protocol for the purification of this compound?
A5: Purification can typically be achieved by either recrystallization or column chromatography.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).
-
If the solution is colored, you can treat it with activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography:
-
Select a suitable solvent system based on TLC analysis (e.g., a mixture of hexane and ethyl acetate).
-
Pack a silica gel column with the chosen eluent.
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.[7][19]
-
Experimental Protocols
Protocol 1: Synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
-
In a round-bottom flask, dissolve 5-amino-3-methylpyrazole in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of acetylacetone to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
-
In a fume hood, place 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (POCl₃) in excess (typically 3-5 equivalents). A high-boiling inert solvent can also be used. The addition of a base like pyridine (1 equivalent) is recommended.[1]
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of key impurities during synthesis.
Caption: General experimental workflow for impurity management.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | MDPI [mdpi.com]
- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
stability issues of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine under reaction conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern is the high reactivity of the chlorine atom at the 7-position towards nucleophiles. This makes the compound susceptible to substitution reactions, especially under basic or nucleophilic conditions. While the pyrazolo[1,5-a]pyrimidine core is generally stable, prolonged exposure to harsh acidic or basic conditions may lead to degradation.
Q2: How should I store this compound to ensure its stability?
A2: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture.
Q3: What are the likely degradation products if the compound is not handled correctly?
A3: The most common degradation pathway involves the nucleophilic substitution of the 7-chloro group. Depending on the reaction conditions, this can lead to the formation of the corresponding 7-hydroxy, 7-alkoxy, or 7-amino derivatives. For instance, in the presence of water or hydroxide, hydrolysis can occur to form 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Q4: Is this compound stable under acidic conditions?
A4: The pyrazolo[1,5-a]pyrimidine ring system is generally stable in acidic media, which is often used during its synthesis.[1] However, strong, concentrated acids, especially at elevated temperatures, could potentially lead to protonation of the nitrogen atoms in the ring, which might alter its reactivity or lead to slow degradation over extended periods.
Q5: What is the expected reactivity of the 7-chloro group?
A5: The chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution.[2] This reactivity is a key feature for the synthesis of a wide range of derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature. Monitor for potential side reactions. - Use a stronger nucleophile or increase its concentration. |
| Degradation of starting material | - Ensure anhydrous (dry) reaction conditions if the nucleophile is sensitive to water. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Side reaction with solvent | - If using a nucleophilic solvent (e.g., an alcohol), it may compete with your intended nucleophile. Consider switching to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile. |
| Incorrect base | - If a base is used to scavenge HCl produced during the reaction, ensure it is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) to avoid it competing with the primary nucleophile. |
Issue 2: Formation of Impurities, Particularly the Hydroxylated Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of water in the reaction mixture | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under a dry, inert atmosphere. |
| Hydrolysis during workup | - Minimize the contact time with aqueous solutions during the extraction and washing steps. - Use cooled aqueous solutions for workup to reduce the rate of hydrolysis. - Ensure the pH of the aqueous phase is neutral or slightly acidic, as basic conditions will accelerate hydrolysis. |
| Degradation during purification | - If using silica gel chromatography, be aware that silica can be acidic and may hold water, potentially causing hydrolysis of the product on the column. Consider using neutral alumina or treating the silica gel with a base (e.g., triethylamine in the eluent) if the product is base-stable. |
Experimental Protocols
General Protocol for Nucleophilic Substitution at the 7-Position
This protocol is a generalized procedure for the reaction of this compound with a nucleophile.
-
Preparation : In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents : Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is an amine or if the reaction generates HCl, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).
-
Reaction : Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. If DMF or DMSO is used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water or brine to remove the high-boiling solvent. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 7-substituted-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help you navigate challenges in your synthetic workflow.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 1: Low or No Product Yield in Condensation Reactions
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Q1: I am experiencing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A1: Low yields in this common condensation reaction can stem from several factors. Here is a systematic troubleshooting approach:
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Reactivity of Starting Materials: Ensure the purity of your 5-aminopyrazole and β-dicarbonyl compound, as impurities can interfere with the reaction. The reactivity of the β-dicarbonyl compound is crucial; some may require more stringent conditions to prevent side reactions.[1]
-
Reaction Conditions:
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Solvent: Acetic acid is a commonly used solvent that can also act as a catalyst.[1] If yields are low, consider using a higher-boiling point solvent to increase the reaction temperature.
-
Catalyst: The reaction can be catalyzed by either an acid or a base. If using acidic conditions (e.g., acetic acid, H₂SO₄), ensure the concentration is optimal.[1][2] For base-catalyzed reactions, a non-nucleophilic base is preferable.
-
Temperature and Reaction Time: These reactions often require elevated temperatures (reflux). If the yield is low, incrementally increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1]
-
Issue 2: Formation of Side Products and Isomers
-
Q2: My reaction is producing unexpected side products or isomers. How can I improve the regioselectivity?
A2: The formation of isomers or side products is a common challenge, particularly with unsymmetrical β-dicarbonyl compounds.
-
Control of Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction pathway. Experiment with different acidic or basic catalysts to favor the desired isomer. The reaction temperature can also affect selectivity.
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Nature of Reactants: The electronic and steric properties of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound can direct the cyclization.[1]
-
Alternative Reagents: Consider using β-enaminones or chalcones as reactants with aminopyrazoles, which can offer better control over regioselectivity under specific conditions.[1]
-
Issue 3: Difficulties in Product Purification
-
Q3: I am struggling to purify my pyrazolo[1,5-a]pyrimidine derivative. What purification strategies are most effective?
A3: Purification can be challenging due to the similar polarities of the product and byproducts.
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Recrystallization: This is often a highly effective method for purifying solid pyrazolo[1,5-a]pyrimidine derivatives.[3] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
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Chromatography: Column chromatography is a standard method for separating complex mixtures. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A gradient elution may be necessary to achieve good separation.
-
Avoiding Chromatographic Separation: In some cases, reaction conditions can be optimized to avoid the need for chromatography. For instance, using an excess of one of the reactants, which can be easily removed after the reaction, may lead to a cleaner product.[3]
-
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a general workflow for the synthesis and troubleshooting of pyrazolo[1,5-a]pyrimidine derivatives.
Caption: General workflow for the synthesis and troubleshooting of pyrazolo[1,5-a]pyrimidines.
Quantitative Data Summary
The following table summarizes reaction conditions from various studies for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This data can be used as a starting point for reaction optimization.
| Starting Materials | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |
| 5-Aminopyrazole, 1,3-Diketones/Keto Esters | H₂SO₄ / Acetic Acid | Reflux | 87-95 | Poursattar et al. (2015)[1] |
| 5-Aminopyrazole, β-Enaminones/Chalcone, Sodium Halides | K₂S₂O₈ | Not specified | High | Sikdar et al. (2023)[1] |
| 3-Substituted-5-amino-1H-pyrazoles, Cyclic β-dicarbonyls | Not specified | Not specified | Good | Portilla et al. (2012)[1] |
| Aryl-substituted acetonitrile, N,N-dimethylformamide dimethyl acetal | Reflux | 4 h | 50 | [4] |
| Acrylonitrile derivative, Hydrazine, Acetic Acid/Ethanol | Reflux | 16 h | 97 | [4] |
| 5-amino-1H-pyrazole, 3-oxo-2-(2-arylhydrazinylidene)butanenitriles | Microwave, Solvent-free | Not specified | Not specified | Castillo et al. (2016)[1] |
Key Experimental Protocols
Protocol 1: General Procedure for the Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This protocol is a generalized procedure based on common synthetic strategies.[1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1 equivalent) in a suitable solvent such as acetic acid.
-
Addition of β-Dicarbonyl: Add the β-dicarbonyl compound (1 to 1.2 equivalents) to the solution.
-
Catalyst Addition (if necessary): If a stronger acid catalyst is required, add a catalytic amount of concentrated sulfuric acid.
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Reaction: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the mixture into ice water to precipitate the crude product.
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Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.
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Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general outline for microwave-assisted synthesis, which can enhance reaction rates and yields.[1]
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Reactant Mixture: In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1 equivalent) and the appropriate electrophilic reagent (e.g., β-ketonitrile, 1 to 1.2 equivalents).
-
Solvent Conditions: The reaction can be run under solvent-free conditions or with a minimal amount of a high-boiling point solvent.
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Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for a specified time (e.g., 20 minutes).[1]
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 7-Chloropyrazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 7-chloropyrazolo[1,5-a]pyrimidines. The content is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 7-chloropyrazolo[1,5-a]pyrimidines often challenging?
A1: Cross-coupling reactions with this substrate can be problematic due to the presence of multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core. These nitrogen atoms can act as ligands, coordinating to the metal catalyst (e.g., palladium) and leading to catalyst inhibition or deactivation.[1][2] This can result in low reaction yields and the need for careful optimization of catalysts and reaction conditions. Additionally, chloro-heteroaromatics are generally less reactive than their bromo or iodo counterparts, often requiring more active catalyst systems.[3][4]
Q2: Which types of cross-coupling reactions are commonly performed on the 7-chloropyrazolo[1,5-a]pyrimidine core?
A2: Several common cross-coupling reactions can be employed to functionalize the 7-position of the pyrazolo[1,5-a]pyrimidine core, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][5]
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Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[6]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[8]
Q3: What is a good starting point for catalyst selection for a Suzuki-Miyaura coupling with 7-chloropyrazolo[1,5-a]pyrimidine?
A3: For Suzuki-Miyaura couplings of heteroaryl chlorides, palladium catalysts with bulky, electron-rich phosphine ligands are generally a good starting point.[3] Systems like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as XPhos, SPhos, or RuPhos are often effective.[3][9] Pre-catalysts like XPhos-Pd-G2 or G3 can also be highly efficient, sometimes requiring lower catalyst loadings and milder conditions.[1][5]
Q4: My Buchwald-Hartwig amination is giving low yields. What should I try?
A4: Low yields in Buchwald-Hartwig aminations of 7-chloropyrazolo[1,5-a]pyrimidines can be due to several factors. Consider the following troubleshooting steps:
-
Catalyst and Ligand: Switch to a more robust catalyst system. For challenging aryl chlorides, palladium pre-catalysts with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often successful.[4][10]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[10][11] However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ might be necessary, potentially requiring higher temperatures.[3]
-
Solvent: Ensure you are using a dry, deoxygenated aprotic solvent such as toluene, dioxane, or THF.[4][11]
-
Temperature: A temperature screen is often necessary. While higher temperatures can promote the reaction, they can also lead to catalyst decomposition or side reactions.[3][4]
Q5: Are there any common side reactions to be aware of?
A5: Yes, several side reactions can occur:
-
Dehalogenation: Reduction of the C-Cl bond to a C-H bond is a common side reaction, particularly with highly active catalysts or at elevated temperatures.[1]
-
Protodeborylation (Suzuki-Miyaura): The boronic acid coupling partner can be protonated and lost, especially in the presence of water and at high temperatures.[12][13]
-
Homocoupling: The coupling of two boronic acid molecules (in Suzuki-Miyaura) or two alkyne molecules (in Sonogashira) can occur.[13][14]
-
Polymerization (Buchwald-Hartwig): If the amine coupling partner also contains a reactive site, polymerization can occur.[15]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst System | The C-Cl bond is difficult to activate. Use a catalyst system known for its effectiveness with aryl chlorides, such as a palladium pre-catalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3] |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can deactivate the catalyst.[1][2] Ensure all reagents and solvents are pure and properly degassed. Consider using a more robust pre-catalyst or increasing the catalyst loading. |
| Inappropriate Base | The choice of base is crucial for efficient transmetalation.[16] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[3] |
| Sub-optimal Reaction Temperature | A temperature screen is recommended, typically from 80 °C to 120 °C. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1][17] |
| Boronic Acid Instability | Boronic acids can degrade, especially in solution. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[18] |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Insufficiently Active Catalyst | Aryl chlorides require highly active catalysts. Use a modern palladium pre-catalyst (e.g., G2, G3, or G4) with a bulky biarylphosphine ligand.[10] |
| Base Strength and Solubility | Strong bases like NaOtBu or LHMDS are often required.[10] Ensure the base is sufficiently soluble in the reaction solvent. In some cases, a weaker but more soluble base may be more effective. |
| Steric Hindrance | If either the amine or the pyrazolopyrimidine is sterically hindered, the reaction may be slow. Increase the reaction time, temperature, or switch to a less sterically demanding ligand if possible. |
| Solvent Effects | The solvent can influence the stability and activity of the catalytic species. Screen common solvents like toluene, dioxane, and THF.[4][11] |
| Inert Atmosphere | Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon).[4] |
Data Presentation: Catalyst Systems for Suzuki-Miyaura Coupling
The following table summarizes reported conditions for Suzuki-Miyaura couplings on pyrazolo[1,5-a]pyrimidine cores. Note that direct data for the 7-chloro substrate is limited; therefore, data for similar bromo-substituted analogs are included for comparison and as a starting point for optimization.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl boronic acids | XPhosPdG2 (5 mol%), XPhos (5 mol%) | K₃PO₄ | Dioxane/H₂O | 110 (MW) | 0.25 | 65-98 | [1][5] |
| 5-Amino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (10 mol%) | Na₂CO₃ | Dioxane/H₂O | 110 | 12 | 78 | [17] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 4 | 71 | [13] |
| 5-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidine | Various boronic acids/esters | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 55-61 | [19] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from the synthesis of 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[1][5]
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To a microwave vial, add the 7-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 equiv), the boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., XPhos Pd G2, 0.05 equiv) and the ligand (e.g., XPhos, 0.05 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio).
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Seal the vial and place it in the microwave reactor.
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Heat the reaction mixture to the desired temperature (e.g., 110 °C) for the specified time (e.g., 15-30 minutes).
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After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making flowchart for troubleshooting low-yield cross-coupling reactions.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijnc.ir [ijnc.ir]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Regioselectivity in Direct C-H Arylation
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Symptom: A mixture of C3- and C7-arylated products is obtained, making purification difficult and lowering the yield of the desired isomer.
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Possible Cause: The choice of catalyst and reaction conditions is not optimal for directing the arylation to the desired position. The C3 position is the most electron-rich, while the C7 position is the most acidic, leading to competing reaction pathways.[1]
-
Troubleshooting Steps:
-
For C3-Arylation: Employ a phosphine-free palladium catalyst. This catalytic system tends to favor arylation at the more electron-rich C3 position.[1]
-
For C7-Arylation: Utilize a phosphine-containing palladium catalyst. The presence of a phosphine ligand promotes direct arylation at the more acidic C7 position.[1]
-
Ligand and Additive Screening: If a mixture is still obtained, a screen of different phosphine ligands (for C7) or the complete exclusion of phosphine (for C3) is recommended. Additionally, the choice of base and solvent can influence the regioselectivity.
-
Substrate Electronics: Be mindful of the electronic properties of the substituents on both the pyrazolo[1,5-a]pyrimidine core and the aryl halide. Electron-withdrawing groups on the pyrimidine ring can influence the acidity of the C-H bonds.
-
Issue 2: Low Yield or No Reaction in Electrophilic Halogenation
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Symptom: The desired C3-halogenated product is obtained in low yield, or the starting material remains unreacted.
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Possible Cause: The halogenating agent is not sufficiently reactive, or the reaction conditions are too harsh, leading to decomposition.
-
Troubleshooting Steps:
-
Choice of Halogenating Agent: For general C3-halogenation, N-halosuccinimides (NXS) are commonly used.[2] However, for a milder and more efficient approach, consider using a hypervalent iodine(III) reagent in combination with potassium halide salts.[3][4] This system has been shown to be highly effective for C3-iodination, bromination, and chlorination under aqueous and ambient conditions.[3][4]
-
Alternative Protocol: A one-pot, three-component reaction of aminopyrazoles, enaminones/chalcones, and sodium halides promoted by K₂S₂O₈ can also yield 3-halo-pyrazolo[1,5-a]pyrimidines.[5]
-
Solvent and Temperature: While some protocols use solvents like CCl₄ or THF, newer methods utilize greener solvents like water at room temperature.[3][4][5] If solubility is an issue, a co-solvent system might be necessary. Avoid excessively high temperatures which can lead to side reactions or decomposition.
-
Microwave Irradiation: For certain substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields in the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines.[2][6]
-
Issue 3: Difficulty in Achieving C7-Functionalization with Aryl Chlorides
-
Symptom: Direct C-H arylation at the C7 position with aryl chlorides results in low conversion or fails completely.
-
Possible Cause: Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed C-H activation.
-
Troubleshooting Steps:
-
Catalyst System Optimization: A robust palladium catalyst system is crucial. Recent studies have reported successful C7-arylation with aryl chlorides using a specific palladium catalyst.[7] It is important to use the recommended catalyst, ligand, and base combination from established protocols.
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary to activate the less reactive C-Cl bond.
-
Substrate Scope: Be aware that the electronic nature of the aryl chloride can significantly impact reactivity. Electron-deficient aryl chlorides may be more amenable to this transformation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core?
A1: The most common site for electrophilic substitution, such as halogenation and nitration, is the C3 position on the pyrazole moiety.[2] This is due to the higher electron density at this position.
Q2: How can I selectively achieve functionalization at the C3 versus the C7 position?
A2: Regioselectivity between C3 and C7 is a key challenge. For direct C-H arylation, the choice of catalyst is the primary controlling factor. A phosphine-free palladium catalyst favors the electron-rich C3 position, while a phosphine-containing palladium catalyst directs the reaction to the more acidic C7 position.[1] For other functionalizations, the inherent electronic properties of the ring system often dictate the selectivity, with electrophilic attack favoring C3.
Q3: Are there "green" methods for the halogenation of pyrazolo[1,5-a]pyrimidines?
A3: Yes, recent advancements have led to more environmentally friendly halogenation protocols. One such method employs a hypervalent iodine(III) reagent with potassium halide salts in water at ambient temperature.[3][4] Another approach uses K₂S₂O₈ as an oxidant with sodium halides in water.[5]
Q4: What is the best approach for introducing an aryl group at the C7 position?
A4: Palladium-catalyzed direct C-H arylation is a powerful method for C7-functionalization.[1][7] While aryl bromides and iodides are common coupling partners, recent methods have also enabled the use of more abundant and cost-effective aryl chlorides.[7]
Q5: Can I functionalize other positions on the pyrazolo[1,5-a]pyrimidine core?
A5: Yes, while C3 and C7 are common sites for post-functionalization, other positions can be substituted. Positions 2, 5, and 7 can often be functionalized during the initial construction of the fused ring system through the choice of appropriate starting materials, such as substituted 5-aminopyrazoles and β-dicarbonyl compounds.[2][8][9]
Data Presentation
Table 1: Regioselective C3-Halogenation of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine
| Halogenation | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Iodination | KI, PIDA | H₂O | rt | 3 | 91 | [3] |
| Bromination | KBr, PIDA | H₂O | rt | 3 | 90 | [3] |
| Chlorination | KCl, PIDA | H₂O | rt | 3 | 73 | [3] |
PIDA = Phenyliodine diacetate; rt = room temperature
Table 2: Catalyst-Controlled Regiodivergent C-H Arylation of Pyrazolo[1,5-a]pyrimidine with 4-Bromotoluene
| Desired Product | Catalyst System | Position | Yield (%) | Reference |
| 3-Aryl | Pd(OAc)₂ | C3 | High | [1] |
| 7-Aryl | Pd(OAc)₂ + PPh₃ | C7 | High | [1] |
Experimental Protocols
Protocol 1: Regioselective C3-Iodination using a Hypervalent Iodine(III) Reagent
-
Materials: 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine, Potassium Iodide (KI), Phenyliodine diacetate (PIDA), Water.
-
Procedure:
-
To a solution of 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add potassium iodide (0.3 mmol).
-
Add phenyliodine diacetate (1.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the C3-iodinated product.[3]
-
Protocol 2: Catalyst-Controlled C7-Arylation
-
Materials: Pyrazolo[1,5-a]pyrimidine, Aryl Bromide (e.g., 4-bromotoluene), Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Base (e.g., K₂CO₃), Solvent (e.g., DMA).
-
Procedure:
-
In a reaction vessel, combine pyrazolo[1,5-a]pyrimidine, aryl bromide (1.5 equiv.), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Add the base (2.0 equiv.) and solvent.
-
Degas the mixture and heat under an inert atmosphere at the specified temperature (e.g., 120 °C) for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to isolate the 7-arylpyrazolo[1,5-a]pyrimidine.[1]
-
Mandatory Visualizations
Caption: Regioselectivity in the functionalization of the pyrazolo[1,5-a]pyrimidine core.
Caption: Troubleshooting workflow for poor regioselectivity in direct C-H arylation.
References
- 1. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
reaction monitoring and control in the synthesis of pyrazolo[1,5-a]pyrimidine libraries
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of pyrazolo[1,5-a]pyrimidine libraries.
Troubleshooting and Optimization
This section addresses specific issues that may be encountered during synthesis, offering systematic approaches to problem resolution.
Issue 1: Low or No Product Yield in Condensation Reactions
-
Question: I am observing a low yield or no desired product in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
-
Answer: Low yields in this common condensation reaction can stem from several factors. Below is a systematic troubleshooting approach:
-
Reactivity and Purity of Starting Materials: Impurities in your 5-aminopyrazole or β-dicarbonyl compound can significantly interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). The reactivity of the β-dicarbonyl compound is also critical; less reactive substrates may require more forcing conditions.[1][2]
-
Reaction Conditions:
-
Solvent: Acetic acid is a common solvent that also serves as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to facilitate the reaction at an elevated temperature.
-
Catalyst: The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases.[1][2] Ensure the catalyst concentration is optimal, as excessive amounts can sometimes promote side reactions.
-
Temperature & Time: These reactions often require elevated temperatures (reflux) to proceed efficiently.[1] If the yield is poor, incrementally increase the reaction temperature or extend the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) or LC-MS to avoid product degradation.
-
-
Alternative Synthesis Methods:
-
Issue 2: Formation of Unwanted Byproducts or Isomers
-
Question: My reaction produces a mixture of regioisomers or other significant byproducts, complicating purification. How can I improve selectivity?
-
Answer: The formation of isomers is a known challenge, particularly with unsymmetrical β-dicarbonyl compounds.
-
Control of Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the cyclization. Experiment with different acidic or basic catalysts to find the optimal conditions for your specific substrates.[2]
-
Substrate Reactivity: The electronic and steric properties of the substituents on both the aminopyrazole and the dicarbonyl compound can direct the cyclization pathway. In some cases, modifying a substituent can favor the formation of the desired isomer.
-
One-Pot and Multicomponent Reactions: Employing one-pot, three-component, or tandem reaction strategies can sometimes offer higher regioselectivity and lead to cleaner products by minimizing the isolation of reactive intermediates.[2][3]
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my final pyrazolo[1,5-a]pyrimidine product from starting materials or byproducts. What purification strategies are most effective?
-
Answer: Purification can be challenging due to similar polarities of the product and impurities.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method.[1] Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.
-
Column Chromatography: For complex mixtures, flash column chromatography is necessary. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation on a TLC plate before scaling up to a column.
-
Reaction Optimization: The most effective purification strategy is to optimize the reaction to minimize byproduct formation in the first place. Cleaner reactions, such as those achieved through microwave assistance, simplify the purification process significantly.[1][2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing a pyrazolo[1,5-a]pyrimidine core?
-
A1: The most frequently employed strategy is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent) under acidic or basic conditions.[2] Other effective methods include three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound, as well as microwave-assisted organic synthesis (MAOS) for improved efficiency.[2]
-
Q2: How can I monitor the progress of my reaction effectively?
-
A2: Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
Q3: How can I introduce diversity into my pyrazolo[1,5-a]pyrimidine library?
-
A3: Diversity can be achieved in several ways. The primary method is by varying the substituents on the starting materials, such as different 5-aminopyrazoles and β-dicarbonyl compounds.[1][2] Additionally, post-functionalization of the core scaffold using reactions like Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on halogenated derivatives allows for the introduction of a wide range of aryl and other groups.[1][4][5]
-
Q4: Are there any safety considerations specific to this synthesis?
-
A4: Standard laboratory safety precautions should always be followed. Some reagents, such as phosphorus oxychloride (POCl₃) used for chlorination reactions, are highly corrosive and reactive and must be handled with extreme care in a well-ventilated fume hood.[4][6] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | Several hours (e.g., 3-16 h)[4][6] | Minutes (e.g., 20 min)[2] | Drastic reduction in time |
| Typical Yields | Moderate to Good | Good to Excellent[2] | Often higher yields |
| Byproduct Formation | Can be significant | Often minimized[2] | Cleaner reaction profile |
| Purification | Often requires chromatography | May only require recrystallization[2] | Simplified workup |
Table 2: Influence of Substituents on Biological Activity (Example: PI3Kδ Inhibition)
| Compound ID | C(5) Substituent | C(2) Substituent | PI3Kδ IC₅₀ (nM) |
| 13 | 4-Indolyl | -CH₃ | 150 |
| 28 | 4-Indolyl | -CH₂-morpholine | >1000[7] |
| 37 | 4-Indolyl | -CH₂-(4-methylsulfonyl)piperazine | 3.3[7] |
| 54 | 4-(1-methyl)azaindole | -CH₂-(4-methylsulfonyl)piperazine | 2.8[7] |
| Data sourced from a study on PI3Kδ inhibitors, illustrating how modifications at different positions of the scaffold impact inhibitory potency.[7] |
Experimental Protocols
Protocol: General Procedure for the Synthesis of 2,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidines
This protocol describes a common method involving the condensation of a 5-aminopyrazole with a 1,3-diketone.
Materials:
-
3-substituted-5-amino-1H-pyrazole
-
1,3-diketone
-
Glacial Acetic Acid (Solvent and Catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-substituted-5-amino-1H-pyrazole (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add the 1,3-diketone (1.1 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Check for the disappearance of the limiting starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water or an ice/bicarbonate slurry to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
A general workflow for the synthesis, monitoring, and purification of a pyrazolo[1,5-a]pyrimidine library is essential for planning experiments.
Caption: General workflow for synthesis and monitoring.
A logical troubleshooting guide helps diagnose and resolve common synthesis issues systematically.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine serves as a crucial intermediate in the synthesis of various therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this key building block, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Condensation and Chlorination | Route 2: Three-Component Reaction |
| Starting Materials | 3-Amino-5-methylpyrazole, Ethyl acetoacetate | 3-Amino-5-methylpyrazole, Acetaldehyde, Ethyl cyanoacetate |
| Key Intermediates | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | Not applicable (One-pot) |
| Reagents | Sodium ethoxide, Phosphorus oxychloride | Piperidine or other base |
| Reaction Conditions | Step 1: Reflux in ethanol; Step 2: Reflux | Reflux in ethanol |
| Overall Yield | ~54% (Estimated) | Moderate to good (Varies) |
| Advantages | Well-established, reliable, uses common reagents | One-pot procedure, potentially higher atom economy |
| Disadvantages | Two distinct reaction and work-up steps | Yields can be sensitive to reaction conditions and substrate scope |
Synthetic Route 1: Two-Step Condensation and Chlorination
This classical and widely employed method involves a two-step sequence: the initial condensation of a 3-aminopyrazole with a β-ketoester to form the pyrazolo[1,5-a]pyrimidinone core, followed by chlorination to yield the final product.
Step 1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
The synthesis commences with the reaction of 3-amino-5-methylpyrazole with ethyl acetoacetate in the presence of a base, typically sodium ethoxide, under reflux conditions. This reaction constructs the pyrimidine ring of the fused heterocyclic system. A similar condensation of 5-amino-3-methylpyrazole with diethyl malonate has been reported to proceed with a high yield of 89%[1].
Step 2: Chlorination of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
The intermediate pyrimidinone is then converted to the target 7-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This transformation is typically carried out by heating the substrate in neat POCl₃ or in a high-boiling solvent. The chlorination of a similar 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using phosphorus oxychloride has been reported to have a yield of 61%[1].
Caption: Workflow for the two-step synthesis of this compound.
Synthetic Route 2: Three-Component Reaction
An alternative and more convergent approach involves a one-pot, three-component reaction. This method combines 3-amino-5-methylpyrazole, an aldehyde (acetaldehyde), and an active methylene compound (ethyl cyanoacetate) in the presence of a basic catalyst.
For the purpose of a more direct comparison of core formation, a hypothetical three-component reaction leading to a precursor that can be readily chlorinated is considered.
Caption: Conceptual workflow for a three-component approach to this compound.
Experimental Protocols
Route 1: Two-Step Condensation and Chlorination
Step 1: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
-
Materials: 3-Amino-5-methylpyrazole, Ethyl acetoacetate, Sodium metal, Absolute ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add 3-amino-5-methylpyrazole followed by the dropwise addition of ethyl acetoacetate.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 2: Synthesis of this compound
-
Materials: 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a fume hood, carefully add 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for several hours.
-
Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).
-
The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the pure this compound.
-
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher, including scale, available starting materials, and desired operational simplicity. Route 1 is a well-documented and robust method, likely to be favored for its predictability and the availability of detailed analogous procedures. Route 2, while potentially more efficient in terms of step-count for the core synthesis, may require more optimization to achieve high yields and purity for this specific target molecule, especially considering the subsequent transformation required to install the chloro group. Researchers are encouraged to consider the comparative data and protocols presented here to make an informed decision for their synthetic endeavors.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives originating from the specific starting scaffold, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine. By examining the impact of substitutions at the C7 position, this document aims to inform the rational design of novel and potent kinase inhibitors for researchers, scientists, and drug development professionals.
From a Versatile Starting Block: The this compound Scaffold
The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives. The chlorine atom at the 7-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups, primarily through the formation of C-N and C-O bonds. This has been a key strategy in the development of inhibitors targeting a range of kinases, including Pim-1, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).
Structure-Activity Relationship Insights
Systematic modifications of the this compound scaffold have yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes the quantitative data from various studies, highlighting the impact of different substituents at the C7 position on biological activity.
| Compound ID | C7-Substituent | Target Kinase(s) | IC50 (nM) | Cell Line | IC50 (µM) | Key SAR Observations |
| Series 1: Anilino Derivatives | ||||||
| 1a | 4-Fluoroanilino | Pim-1 | 50 | - | - | Introduction of anilino group at C7 is crucial for activity. |
| 1b | 3,4-Dichloroanilino | Pim-1 | 35 | - | - | Electron-withdrawing groups on the anilino ring enhance potency. |
| 1c | 4-Methoxyanilino | Pim-1 | 150 | - | - | Electron-donating groups on the anilino ring decrease potency. |
| Series 2: Amino Alcohol Derivatives | ||||||
| 2a | (R)-2-amino-2-phenylethanol | c-Src | - | Various | - | Replacement of ethylenediamino with amino alcohol overcomes hERG liability.[1] |
| 2b | (S)-2-amino-3-methylbutanol | c-Src | - | Various | - | Modifications at the 5-position and on the amino alcohol side chain enhance intracellular c-Src inhibitory activity and CNS penetration.[1] |
| Series 3: Morpholino and Indole Derivatives | ||||||
| 3a | Morpholino | PI3Kδ | 500 | - | - | The morpholine ring at the 7-position is crucial for interaction with the catalytic site of PI3K. |
| 3b | 4-(Indol-4-yl)morpholino | PI3Kδ | 2.8 | B-cells | 0.019 | The indole moiety at the C5-position can form an additional hydrogen bond, significantly increasing potency and selectivity for PI3Kδ. |
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental data, detailed methodologies for key assays are provided below.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., Pim-1, CDK2)
-
Substrate peptide/protein
-
ATP
-
Test compounds (derivatives of this compound)
-
Assay buffer (specific to the kinase)
-
384-well white assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate assay buffer.
-
Add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds (typically a 7-point serial dilution) and a DMSO vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these pyrazolo[1,5-a]pyrimidine derivatives and the general experimental workflow for their evaluation.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent kinase inhibitors. SAR studies consistently demonstrate that modifications at the C7 position are critical for modulating potency and selectivity. The introduction of substituted anilino and amino alcohol moieties has been particularly successful in generating compounds with desirable pharmacological profiles.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the C7 position to further refine selectivity profiles against a broader panel of kinases.
-
Investigating modifications at other positions of the pyrazolo[1,5-a]pyrimidine core to explore additional pockets within the kinase active site.
-
Conducting in vivo efficacy studies for the most promising lead compounds to validate their therapeutic potential.
By leveraging the insights from these SAR studies and employing robust experimental protocols, the scientific community can continue to develop novel and effective kinase inhibitors based on the versatile pyrazolo[1,5-a]pyrimidine scaffold for the treatment of cancer and other diseases.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of compounds with potent biological activities, particularly in the realm of oncology.[1][2][3] These compounds have demonstrated significant efficacy as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][2][4][5] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected pyrazolo[1,5-a]pyrimidine-based compounds, supported by experimental data and detailed methodologies to aid in the evaluation and future development of this promising class of therapeutic agents.
I. In Vitro Efficacy: Targeting Key Cancer-Associated Kinases
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively evaluated in vitro for their cytotoxic effects against various cancer cell lines and their inhibitory activity against specific molecular targets. These studies are foundational for understanding the mechanism of action and for selecting promising candidates for further in vivo testing.
A. Cellular Antiproliferative Activity
A primary measure of in vitro efficacy is the ability of a compound to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) and the growth inhibition percentage (GI%) are common metrics used to quantify this activity.
| Compound ID | Cancer Cell Line | In Vitro Assay | IC50 / GI50 | Reference |
| 14a | HCT116 (Colon Carcinoma) | Not Specified | IC50 = 0.0020 µM | [6] |
| BS-194 (4k) | 60 Cancer Cell Lines (Mean) | Not Specified | Mean GI50 = 280 nmol/L | [7] |
| 6n | 56 Cancer Cell Lines (Mean) | Not Specified | Mean GI% = 43.9% | [8] |
| 7d | HCT116 (Colorectal Carcinoma) | MTT Assay | Good Activity | [9] |
| 7d | PC-3 (Prostate Adenocarcinoma) | MTT Assay | Good Activity | [9] |
| 11a | HCT116 (Colorectal Carcinoma) | MTT Assay | Good Activity | [9] |
| 11a | PC-3 (Prostate Adenocarcinoma) | MTT Assay | Good Activity | [9] |
B. Kinase Inhibitory Activity
Many pyrazolo[1,5-a]pyrimidine compounds exert their anticancer effects by targeting specific protein kinases involved in cell signaling pathways.[1][2] In vitro enzymatic assays are crucial for determining the potency and selectivity of these compounds.
| Compound ID | Target Kinase | In Vitro Assay | IC50 | Reference |
| BS-194 (4k) | CDK1 | Enzymatic Assay | 30 nmol/L | [7] |
| BS-194 (4k) | CDK2 | Enzymatic Assay | 3 nmol/L | [7] |
| BS-194 (4k) | CDK9 | Enzymatic Assay | 90 nmol/L | [7] |
| Compound 1 | Pim-1 | Enzymatic Assay | 45 nM | [4] |
| Compound 8 | TrkA | Enzymatic Assay | 1.7 nM | [10] |
| Compound 9 | TrkA | Enzymatic Assay | 1.7 nM | [10] |
| CPL302253 (54) | PI3Kδ | Enzymatic Assay | 2.8 nM | [11] |
II. In Vivo Efficacy: From Bench to Preclinical Models
Promising in vitro results are the gateway to in vivo studies, which provide a more comprehensive assessment of a compound's therapeutic potential, including its pharmacokinetics, bioavailability, and overall efficacy in a living organism.[1]
A. Antitumor Activity in Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard for evaluating the in vivo anticancer efficacy of drug candidates.
| Compound ID | Tumor Model | Dosing | Outcome | Reference |
| BS-194 (4k) | Human Tumor Xenografts | 25 mg/kg, oral | Tumor inhibition and suppression of CDK substrate phosphorylation | [7] |
It is important to note that while many studies report promising in vitro data, the disclosure of corresponding in vivo efficacy data often follows in separate publications.[4]
III. Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and comparison of scientific findings.
A. In Vitro Proliferation/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability or inhibition is calculated relative to untreated control cells, and IC50 values are determined.
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
B. In Vivo Human Tumor Xenograft Study
This model is used to assess the antitumor efficacy of a compound in a living organism.
Workflow:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with the pyrazolo[1,5-a]pyrimidine compound or a vehicle control, typically via oral gavage or intraperitoneal injection, according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different NPY receptor antagonists derived from pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of neuropeptide Y (NPY) receptor antagonists derived from the pyrazolo[1,5-a]pyrimidine scaffold. The data presented is based on available scientific literature and aims to offer an objective overview of their performance, supported by experimental findings.
Introduction to Pyrazolo[1,5-a]pyrimidines as NPY Antagonists
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold that has been explored for various therapeutic targets. Recently, a novel series of these derivatives has been identified and evaluated as antagonists for the Neuropeptide Y Y1 receptor (NPY Y1R).[1][2] NPY and its receptors, particularly Y1 and Y5, are implicated in regulating food intake, making them attractive targets for the development of anti-obesity therapeutics.[1] While many NPY receptor antagonists have been developed, the exploration of the pyrazolo[1,5-a]pyrimidine scaffold in this context is a more recent development.
Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine NPY Y1 Receptor Antagonists
A key study by Griffith et al. (2011) describes the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives as NPY Y1R antagonists.[1][2] The research focused on optimizing the substituents at the C3 and C7 positions of the pyrazolo[1,5-a]pyrimidine core to achieve high binding affinity and selectivity.
Key Findings:
-
High Affinity and Selectivity: The series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated high binding affinity and selectivity for the NPY Y1 receptor. This was achieved through the incorporation of trisubstituted aryl groups at the C3 position and a substituted 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moiety at the C7 position.[2]
-
In Vivo Efficacy of Compound 2f (CP-671906): One of the most promising compounds from the series, designated as 2f (CP-671906) , was further evaluated in in vivo models.[1][2]
-
Intravenous (IV) administration of compound 2f successfully inhibited the increase in blood pressure induced by NPY in Sprague-Dawley (SD) rats.[2]
-
Intracerebroventricular (ICV) administration of compound 2f blocked NPY-induced food intake in SD rats.[2]
-
Oral administration of compound 2f led to a modest, yet statistically significant, reduction in nocturnal food intake in Wistar rats.[1][2] It also showed small inhibitions of food intake in an overnight fasting/refeeding model in SD rats.[2]
-
Data Summary:
Due to the limited availability of the full dataset from the primary literature in the public domain, a comprehensive table of comparative quantitative data for the entire series cannot be provided. However, the available information on the lead compound 2f (CP-671906) is summarized below.
| Compound | Target Receptor | In Vivo Model | Route of Administration | Observed Effect |
| 2f (CP-671906) | NPY Y1 | NPY-induced hypertension (SD Rats) | IV | Inhibition of blood pressure increase[2] |
| NPY Y1 | NPY-induced feeding (SD Rats) | ICV | Inhibition of food intake[2] | |
| NPY Y1 | Nocturnal feeding (Wistar Rats) | Oral | 12% reduction in food intake 12 hours post-administration[1] | |
| NPY Y1 | Fasting/refeeding (SD Rats) | Oral | Small inhibition of food intake[2] |
Experimental Protocols
Detailed experimental protocols are outlined based on standard methodologies in the field.
In Vitro NPY Y1 Receptor Binding Assay
-
Objective: To determine the binding affinity of the synthesized pyrazolo[1,5-a]pyrimidine derivatives to the NPY Y1 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NPY Y1 receptor.
-
Radioligand: A radiolabeled NPY Y1 receptor ligand (e.g., [¹²⁵I]-PYY) is used.
-
Competition Binding: The ability of the test compounds to displace the radioligand from the receptor is measured. Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
In Vivo Models of NPY-Induced Feeding and Hypertension
-
Objective: To evaluate the in vivo efficacy of the lead compounds in blocking NPY-mediated physiological responses.
-
Animal Models: Male Sprague-Dawley or Wistar rats are commonly used.
-
NPY-Induced Feeding Protocol:
-
Animals are cannulated for intracerebroventricular (ICV) administration.
-
Test compounds are administered (e.g., orally or ICV) at a predetermined time before NPY injection.
-
NPY is administered ICV to stimulate food intake.
-
Food consumption is measured at various time points post-NPY administration.
-
-
NPY-Induced Hypertension Protocol:
-
Animals are instrumented for continuous blood pressure monitoring.
-
Test compounds are administered intravenously (IV).
-
NPY is administered IV to induce a pressor response.
-
Changes in mean arterial pressure are recorded and analyzed.
-
Visualizations
NPY Y1 Receptor Signaling Pathway
Caption: NPY Y1 Receptor Signaling Pathway and Point of Antagonist Intervention.
General Workflow for Screening NPY Receptor Antagonists
Caption: A typical workflow for the discovery and validation of NPY receptor antagonists.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising starting point for the development of novel NPY Y1 receptor antagonists. The work by Griffith and colleagues has demonstrated that derivatives with high affinity and selectivity can be synthesized, and that these compounds, exemplified by 2f (CP-671906), exhibit in vivo efficacy in relevant animal models of feeding and blood pressure regulation.[1][2] However, the authors also noted challenges in identifying analogs with optimal pharmacokinetic properties, such as low plasma clearance and minimal P-glycoprotein efflux.[2] Further optimization of this series is warranted to improve their drug-like properties and to fully explore their therapeutic potential for the treatment of obesity and other NPY-related disorders.
References
A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its ATP-mimetic nature allows for effective targeting of the kinase ATP-binding site.[1] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in achieving selectivity, leading to potential off-target effects and associated toxicities.[1][2] This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, supported by experimental data and detailed methodologies for assessing kinase selectivity.
Quantitative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyrimidine compounds against their primary targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
Table 1: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based Trk Inhibitors
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference |
| Larotrectinib | 3.0 | 13 | 0.2 | - | - | [3] |
| Compound 32 | 1.9 | 3.1 | 2.3 | - | - | [4] |
| Compound 36 | 1.4 | 2.4 | 1.9 | - | - | [4] |
| Compound 40 | 1.4 | - | - | Trk-AG595R | 1.8 | [4] |
| Compound 41 | 0.86 | - | - | Trk-AG595R, ALK | 6.92, 350 | [4] |
| Compound 10 | 0.2 | - | - | JAK, TYK | - | [5] |
| Compound 11 | 0.4 | - | - | JAK, TYK | - | [5] |
Table 2: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based CDK2 Inhibitors
| Compound | CDK2 IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference |
| Dinaciclib | 18 | CDK1, CDK5, CDK9 | 28, -, 80 | [6][7] |
| BS-194 (4k) | 3 | CDK1, CDK5, CDK7, CDK9 | 30, 30, 250, 90 | [8] |
| Compound 5h | 22 | CDK1, CDK5, CDK9 | -, -, - | [6][7] |
| Compound 5i | 24 | CDK1, CDK5, CDK9 | -, -, - | [6][7] |
| Compound 6s | 450 | TRKA | 230 | [9] |
| Compound 6t | 90 | TRKA | 450 | [9][10] |
| Compound 11g | 220 | TRKA | 890 | [9] |
Table 3: Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based CK2 and Src Inhibitors
| Compound | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference |
| Compound 7 | CK2α | 8 | CK2α' | 38 | [11] |
| Compound 3a | CK2 | 10 | GSK-3β, CDK2 | - | [12] |
| IC20 (31) | CK2 | KD = 12 | Highly Selective | - | [13] |
| 11a | SRC | < 0.5 | ABL | >500 | [14] |
Experimental Protocols for Kinase Inhibitor Profiling
Accurate determination of a kinase inhibitor's selectivity is paramount. Several robust methods are employed to profile compounds against large panels of kinases.
KINOMEscan™ Competition Binding Assay
This method quantitatively measures the binding of an inhibitor to a panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified using qPCR.[15]
-
Methodology:
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
-
The test compound is incubated with the DNA-tagged kinases and the immobilized ligand.
-
If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.[15]
-
KiNativ™ Activity-Based Protein Profiling
This chemical proteomics approach profiles kinase inhibitor binding in a cellular lysate, providing a more physiologically relevant context.[16]
-
Principle: KiNativ™ utilizes an irreversible, biotinylated ATP/ADP probe that covalently labels a conserved lysine in the ATP-binding site of active kinases.[17]
-
Methodology:
-
A cell lysate is prepared to maintain kinases in their native state.
-
The lysate is incubated with the test inhibitor at various concentrations.
-
The ATP/ADP-biotin probe is then added. The probe will only label kinases that are not bound by the inhibitor.
-
Biotinylated proteins are enriched using streptavidin beads.
-
The enriched proteins are digested, and the resulting peptides are analyzed by mass spectrometry to identify and quantify the labeled kinases. The degree of labeling is inversely proportional to the inhibitor's potency.[17][18]
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the engagement of a test compound with its target kinase in real-time.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor).[19]
-
Methodology:
-
Cells are engineered to express the target kinase fused to NanoLuc® luciferase.
-
A fluorescent tracer that binds to the target kinase is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs.
-
The test compound is then added. If the compound binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.
-
The change in the BRET ratio is measured to determine the compound's affinity for the target kinase within the living cell.[19][20][21]
-
Visualizing Kinase Signaling and Experimental Workflows
Signaling Pathway: Tropomyosin Receptor Kinase (Trk) Pathway
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial for neuronal survival, differentiation, and synaptic plasticity.[22] Their aberrant activation through gene fusions is a key driver in various cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as larotrectinib, are designed to block the ATP-binding site of Trk kinases, thereby inhibiting downstream signaling.
Caption: Simplified Trk signaling pathway and the mechanism of pyrazolo[1,5-a]pyrimidine inhibitors.
Experimental Workflow: Kinase Inhibitor Cross-Reactivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a series of systematic steps, from initial high-throughput screening to in-depth cellular analysis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5- a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chayon.co.kr [chayon.co.kr]
- 16. KiNativ data - HMS LINCS Project [lincs.hms.harvard.edu]
- 17. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 20. eubopen.org [eubopen.org]
- 21. benchchem.com [benchchem.com]
- 22. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
A Comparative Guide to Analytical Methods for the Purity Validation of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical methods for validating the purity of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical research and development.[1][2] The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that directly impacts safety and efficacy. This document outlines and compares the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the developmental stage of the drug product. While techniques like Thin Layer Chromatography (TLC) and melting point analysis are valuable for preliminary purity assessments, this guide focuses on more definitive and quantitative methods.[3][4]
Comparative Analysis of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the purity validation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Primary Use | Purity determination, quantification of impurities, assay for potency, stability testing.[5] | Analysis of volatile impurities and residual solvents.[5] | Structural elucidation, identification of impurities, and quantitative analysis (qNMR).[6][7] |
| LOD/LOQ | Typically in the low ppm range. | Can reach sub-ppm levels for volatile analytes. | Generally higher than chromatographic methods for trace impurities. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometric (MS) detection. | Very high due to mass spectrometric detection. | Highly specific for structural characterization. |
| Sample Throughput | High, suitable for routine analysis. | Moderate, can be slower than HPLC depending on the temperature program. | Lower, typically used for structural confirmation rather than high-throughput screening. |
| Limitations | May require method development for optimal separation of closely related impurities. | Limited to thermally stable and volatile compounds. Derivatization may be necessary for non-volatile compounds.[5] | Less sensitive for the detection of trace impurities compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[5][8]
Objective: To separate and quantify this compound and its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
Chromatography data system
Chromatographic Conditions:
-
Column: YMC-Pack ODS-A (4.6 mm × 150 mm, 5 µm) or equivalent C18 column[8]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.
Objective: To detect and identify volatile organic impurities in a sample of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole)
-
GC-MS data system with a spectral library
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.
Procedure:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed using an internal or external standard method if required.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS Analysis of Volatile Impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed structural information and can be used for purity assessment, especially for identifying and quantifying structurally related impurities. Quantitative NMR (qNMR) can provide a highly accurate assay without the need for a reference standard of the analyte.
Objective: To confirm the structure of this compound and to identify any structurally related impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Data processing software
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Nuclei: ¹H and ¹³C
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Dissolve in approximately 0.7 mL of the deuterated solvent in an NMR tube.
Procedure:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals to the protons and carbons of this compound.
-
Examine the spectra for any unexpected signals that may indicate the presence of impurities. The integrals of impurity signals relative to the main compound can provide an estimate of their concentration.
Logical Flow for NMR-based Purity Assessment
Caption: Logical Flow for NMR-based Structural Confirmation and Purity Assessment.
References
- 1. 7-CHLORO-2,5-DIMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE | 136549-13-8 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Synthesis Protocols
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis has been the subject of extensive research, leading to a variety of protocols. This guide provides a head-to-head comparison of three prominent synthetic strategies: classical conventional heating, modern one-pot multicomponent reactions, and rapid microwave-assisted synthesis. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in methodology selection.
Performance Comparison of Synthesis Protocols
The following table summarizes the quantitative data for three distinct protocols, each leading to the formation of a substituted pyrazolo[1,5-a]pyrimidine core. While the specific substitution patterns of the final products differ, the data provides a clear comparison of the efficiency and conditions of the core-forming methodologies.
| Parameter | Protocol A: Conventional Condensation | Protocol B: One-Pot Multicomponent Reaction | Protocol C: Microwave-Assisted Synthesis |
| Starting Materials | 5-Amino-3-methylpyrazole, Diethyl malonate | 3,5-Diaminopyrazole derivative, Benzaldehyde, Ethyl acetoacetate | 3-Amino-5-methylpyrazole, Acetylacetone |
| Catalyst/Reagent | Sodium Ethoxide | None (reflux) | Acetic Acid (catalyst) |
| Solvent | Ethanol | Ethanol | Ethanol |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) | 120 °C |
| Reaction Time | 24 hours | 5 hours | 30 minutes |
| Yield | 89% | 75% | 65% |
| Key Advantage | High yield, well-established | High convergence, operational simplicity | Drastically reduced reaction time |
| Key Disadvantage | Very long reaction time | Moderate reaction time, complex product | Requires specialized equipment |
Experimental Protocols & Methodologies
Detailed experimental procedures for the key synthesis protocols are provided below. These methods are representative of each class of synthesis and are based on established literature procedures.
Protocol A: Conventional Condensation Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
This protocol follows the classical approach of cyclocondensation between an aminopyrazole and a β-dicarbonyl equivalent under basic conditions with conventional heating.
Methodology:
-
Sodium metal (4.73 g, 0.21 mol) is carefully dissolved in absolute ethanol (175 mL) to prepare a sodium ethoxide solution.
-
To this solution, 5-amino-3-methylpyrazole (10.0 g, 0.10 mol) dissolved in ethanol (100 mL) is added, followed by diethyl malonate (23.5 mL, 0.15 mol).
-
The reaction mixture is heated at reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water (1200 mL) and acidified with concentrated hydrochloric acid to a pH of approximately 2.
-
The precipitated creamy solid is collected by filtration, washed with water, and dried to yield the final product.
Protocol B: One-Pot Multicomponent Synthesis of a Dihydropyrazolo[1,5-a]pyrimidine Derivative
This method exemplifies a one-pot, three-component reaction, where multiple bonds are formed in a single operation, leading to a complex, highly substituted product.[1]
Methodology:
-
A mixture of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine (1.11 g, 5 mmol), benzaldehyde (0.53 g, 5 mmol), and ethyl acetoacetate (0.65 g, 5 mmol) is prepared in ethanol (30 mL).[1]
-
The reaction mixture is heated under reflux for 5 hours.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The solid product that precipitates from the solution is collected by filtration, washed with cold ethanol, and dried.[1]
-
The final product is ethyl 2-amino-5-methyl-7-phenyl-3-(thiazol-2-yldiazenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.[1]
Protocol C: Microwave-Assisted Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol demonstrates the use of microwave irradiation to dramatically accelerate the condensation reaction, showcasing a significant advantage in terms of reaction time.
Methodology:
-
A mixture of 5-amino-3-phenylpyrazole (159 mg, 1.0 mmol), acetylacetone (110 mg, 1.1 mmol), and glacial acetic acid (0.2 mL) in ethanol (3 mL) is placed in a microwave reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at 120 °C for 30 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic protocol.
Caption: Workflow for Conventional Condensation Synthesis.
Caption: Workflow for One-Pot Multicomponent Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
References
Assessing the Novelty of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This guide provides a comparative analysis of newly synthesized 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine derivatives, assessing their novelty by benchmarking their potential biological activities against known analogues.
Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidines are bicyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring. This scaffold is of significant interest due to its structural similarity to purines, allowing it to interact with a variety of biological targets. The versatility of its synthesis allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Notably, derivatives of this scaffold have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and tropomyosin receptor kinases (Trks), which are crucial targets in cancer therapy.[1][2][3][4] Furthermore, their antimicrobial and anti-inflammatory properties have also been explored.[5][6]
The core structure of the newly synthesized compounds is this compound. The presence of a chlorine atom at the 7-position provides a reactive site for further functionalization, allowing for the introduction of various substituents to modulate biological activity. This guide will focus on comparing hypothetical derivatives at this position, specifically amino and hydrazinyl substitutions, against established pyrazolo[1,5-a]pyrimidine compounds.
Comparative Analysis of Biological Activity
To assess the novelty of the newly synthesized this compound derivatives, their biological activities are compared with structurally related compounds reported in the literature. The following tables summarize the anticancer and antimicrobial activities of known pyrazolo[1,5-a]pyrimidine derivatives.
Anticancer Activity
The antiproliferative activity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against various cancer cell lines. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are a common measure of a compound's cytotoxic potency.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Known Derivatives | |||
| 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide | Antioxidant | - | [5] |
| 8-(cyclohexylamino)-2,5-dimethyl-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | 19.70 ± 0.89 | [5] |
| Pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothizole conjugate (6p) | Multiple Cancer Cell Lines | 2.01 - 7.07 | [7] |
| Pyrazolo[1,5-a]pyrimidine linked 2-aminobenzothizole conjugate (6m) | Multiple Cancer Cell Lines | 1.94 - 3.46 | [7] |
| Tubulin Inhibitor (1a) | Multiple Cancer Cell Lines (average) | 0.0248 | [8] |
| Tubulin Inhibitor (1b) | Multiple Cancer Cell Lines (average) | 0.028 | [8] |
| Newly Synthesized Derivatives (Hypothetical Data) | |||
| 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | HCT-116 (Colon Cancer) | [Insert Data] | - |
| 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | [Insert Data] | - |
| 7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | HCT-116 (Colon Cancer) | [Insert Data] | - |
| 7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | MCF-7 (Breast Cancer) | [Insert Data] | - |
Kinase Inhibitory Activity
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent kinase inhibitors. Their ability to target specific kinases involved in cell signaling pathways makes them attractive candidates for cancer therapy.
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Known Derivatives | |||
| BS-194 (4k) | CDK2 | 3 | [1] |
| BS-194 (4k) | CDK1 | 30 | [1] |
| BS-194 (4k) | CDK5 | 30 | [1] |
| BS-194 (4k) | CDK9 | 90 | [1] |
| Dual CDK2/TRKA Inhibitor (6t) | CDK2 | 90 | [2] |
| Dual CDK2/TRKA Inhibitor (6t) | TRKA | 230 | [2] |
| Newly Synthesized Derivatives (Hypothetical Data) | |||
| 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | CDK2 | [Insert Data] | - |
| 7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Aurora A | [Insert Data] | - |
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been demonstrated against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Known Derivatives | |||
| 7-Aminopyrazolo[1,5-a]pyrimidine derivative | Bacillus cereus | 10.8 | [9] |
| Fused pyrazolopyridine derivative | Aspergillus fumigatus | 78.12 | [9] |
| Imidazo[1,2-a]pyrimidine derivative | Escherichia coli | 0.86 | [9] |
| Newly Synthesized Derivatives (Hypothetical Data) | |||
| 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Staphylococcus aureus | [Insert Data] | - |
| 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Escherichia coli | [Insert Data] | - |
| 7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Staphylococcus aureus | [Insert Data] | - |
| 7-Hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Escherichia coli | [Insert Data] | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key biological assays cited in this guide.
Synthesis of 7-Substituted-2,5-dimethylpyrazolo[1,5-a]pyrimidine Derivatives
The synthesis of the target compounds starts from the commercially available this compound. The chloro group at the 7-position is susceptible to nucleophilic substitution, allowing for the introduction of various amines and hydrazines.
Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.
General Procedure: A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF) is treated with the desired amine or hydrazine (1.1-1.5 equivalents) and a base (e.g., triethylamine, potassium carbonate) if necessary. The reaction mixture is heated under reflux for a specified period. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired product.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Kinase Inhibition Assay
Kinase inhibition assays measure the ability of a compound to block the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Kinase inhibition assay workflow.
Protocol:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the test compound in a suitable buffer.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
A detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
The luminescence is measured using a plate reader.
-
The percent inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for determining the Minimum Inhibitory Concentration.
Protocol:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The novelty of the newly synthesized this compound derivatives will be determined by their performance in the described biological assays compared to the existing data for analogous compounds. Significant improvements in potency, selectivity against specific targets (e.g., cancer cell lines or kinases), or a novel spectrum of activity would establish their originality and potential for further development as therapeutic agents. The provided experimental protocols offer a standardized framework for generating the necessary data to make these critical assessments. The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds promise for the discovery of new and effective drugs.
References
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazolo[1,5-a]pyrimidine linked aminobenzothiazole conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
Safety Operating Guide
Proper Disposal of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine: A Comprehensive Guide
For Immediate Reference: Waste 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic compound and should be treated as hazardous chemical waste. The primary recommended disposal method is high-temperature incineration at a licensed chemical destruction facility.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is vital for the correct handling and characterization of the waste stream.
| Property | Value |
| CAS Number | 136549-13-8 |
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| Density | 1.37 g/cm³ |
| pKa (Predicted) | 0.38 ± 0.30 |
| Appearance | Solid (form may vary) |
| Melting Point | Not available |
| Boiling Point | Not available |
Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from waste generation to final disposal.
Step 1: Waste Identification and Segregation
-
Characterization: All waste containing this compound must be classified as hazardous waste. Due to its chemical structure, it falls under the category of halogenated organic compounds.
-
Segregation: This waste must be segregated from non-hazardous and other types of chemical waste at the point of generation. Specifically, it should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated solvents or aqueous waste.
Step 2: Personal Protective Equipment (PPE) and Handling
-
Minimum PPE: When handling waste this compound, researchers must wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Ventilation: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Step 3: Waste Collection and Storage
-
Container Selection: Use a clearly labeled, non-reactive, and sealable container for waste collection. The container must be compatible with chlorinated organic compounds.
-
Labeling: The waste container must be accurately labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 4: Disposal Procedure
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Recommended Disposal Method: The recommended method for the destruction of this compound is controlled incineration .[1] This process should be carried out in a high-temperature incinerator equipped with flue gas scrubbing capabilities to neutralize acidic gases (such as hydrogen chloride) produced during combustion.[1]
-
Incineration Temperature: For halogenated organic compounds, incineration temperatures should be at least 1100°C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.
-
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Ensure that all necessary documentation, including a hazardous waste manifest, is completed accurately for transportation and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
